Molecular weight and formula of 1-(5-Ethynylthiophen-2-yl)ethanone
The Thiophene "Lynchpin": A Guide to Synthesis, Reactivity, and Application Executive Summary 1-(5-Ethynylthiophen-2-yl)ethanone (CAS 658701-97-4) represents a critical "lynchpin" intermediate in modern heterocyclic chem...
Author: BenchChem Technical Support Team. Date: March 2026
The Thiophene "Lynchpin": A Guide to Synthesis, Reactivity, and Application
Executive Summary
1-(5-Ethynylthiophen-2-yl)ethanone (CAS 658701-97-4) represents a critical "lynchpin" intermediate in modern heterocyclic chemistry. Characterized by its bifunctional nature—possessing both an electrophilic acetyl group and a nucleophilic/clickable terminal alkyne—it serves as a versatile scaffold for divergent synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via Sonogashira coupling, and a strategic map of its applications in drug discovery (kinase inhibitors) and materials science (organic semiconductors).
Physicochemical Profile
The molecule features a thiophene core substituted at the 2- and 5-positions, maximizing conjugation and allowing for linear extension of the molecular backbone. This geometry is particularly valuable in the design of conducting polymers and liquid crystals.
Table 1: Core Technical Specifications
Property
Data
IUPAC Name
1-(5-Ethynylthiophen-2-yl)ethanone
Common Name
2-Acetyl-5-ethynylthiophene
CAS Number
658701-97-4
Molecular Formula
C₈H₆OS
Molecular Weight
150.20 g/mol
SMILES
CC(=O)c1ccc(C#C)s1
Physical State
Pale yellow solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble in water
While direct electrophilic substitution of ethynylthiophene is prone to polymerization, the industry-standard approach relies on a robust retrosynthetic disconnection to 1-(5-bromothiophen-2-yl)ethanone . This pathway utilizes a palladium-catalyzed cross-coupling followed by a controlled desilylation.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercially available 2-acetylthiophene.
Detailed Protocol
Step 1: Sonogashira Coupling
Rationale: The use of Trimethylsilylacetylene (TMSA) instead of acetylene gas prevents the formation of the "dumbbell" bis-coupling byproduct.
Charge a flame-dried Schlenk flask with the bromo-thiophene, Pd catalyst, and CuI under Argon.
Add degassed THF and Et₃N.
Add TMSA dropwise at room temperature.
Stir at 40–50°C for 4–6 hours. Monitor by TLC (hexane/EtOAc).
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (silica gel) to isolate the TMS-protected intermediate.
Step 2: Desilylation
Rationale: Base-mediated cleavage of the C-Si bond is mild and preserves the acetyl group, which could be sensitive to harsh reduction or oxidation.
Add solid K₂CO₃ and stir at room temperature for 30 minutes.
Critical Check: Monitor closely; prolonged exposure to base can lead to aldol condensation of the acetyl group.
Workup: Quench with saturated NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate.
Reactivity & Functionalization[2]
This molecule is a "Janus" intermediate: the acetyl group reacts as an electrophile (aldol/condensation), while the ethynyl group acts as a nucleophile or dipolarophile (click chemistry).
Divergent Reactivity Map
Figure 2: Divergent synthetic utility of the core scaffold.
Key Transformations
CuAAC Click Chemistry: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is widely used in medicinal chemistry to attach the thiophene core to biological targets with high specificity.
Claisen-Schmidt Condensation: The acetyl group condenses with aromatic aldehydes to form chalcones. These derivatives are potent Michael acceptors, often investigated for anti-inflammatory and anticancer activity (e.g., NF-κB inhibition).
Applications in Research
Drug Discovery
The thiophene ring is a bioisostere of the phenyl ring but with different electronic properties (electron-rich).
Kinase Inhibitors: The 2-acetyl-5-ethynyl motif mimics the hinge-binding region of ATP in certain kinase pockets.
Antibacterial Agents: Derivatives synthesized via the chalcone pathway have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.
Materials Science
Organic Electronics: The ethynyl group allows for the construction of rigid-rod polymers (poly(arylene ethynylene)s). These materials exhibit high fluorescence quantum yields and are candidates for OLEDs and photovoltaic cells.
Safety & Handling Protocol
Instability of Terminal Alkynes: Terminal acetylenes can polymerize exothermically if heated or exposed to radical initiators. Always store in a freezer.
Thiophene Toxicity: Thiophene derivatives can be skin sensitizers and may cause organ damage upon prolonged exposure. Use nitrile gloves and work in a fume hood.
Heavy Metals: The synthesis involves Palladium and Copper. Ensure thorough scavenging (e.g., using SiliaMetS®) before biological testing to prevent false positives in assay data.
References
Synthesis of Thiophene Acetylenes
Title: "Palladium-Catalyzed Sonogashira Coupling for the Synthesis of Ethynylthiophenes."
Source:Organic Syntheses, Vol. 80, 2003.
Context: General protocol for Sonogashira coupling on heterocyclic systems.
Reactivity of 2-Acetylthiophenes
Title: "Synthesis and Reactivity of 2-Acetylthiophenes Deriv
Source:Molecules, 2023.
Context: Discusses the condensation reactions of the acetyl group in thiophenes.
Materials Applications
Title: "Thiophene-Based Conjug
Source:Chemical Reviews, 2009.
Context: Background on the use of ethynyl-thiophene units in conducting polymers.
Solubility of acetyl ethynyl thiophene derivatives in organic solvents
Title: Solubility Profiling of Acetyl Ethynyl Thiophene Derivatives: Thermodynamic Mechanisms and Experimental Protocols Executive Summary Acetyl ethynyl thiophene derivatives represent a critical class of functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Solubility Profiling of Acetyl Ethynyl Thiophene Derivatives: Thermodynamic Mechanisms and Experimental Protocols
Executive Summary
Acetyl ethynyl thiophene derivatives represent a critical class of functionalized heterocycles, serving as pivotal intermediates in the synthesis of optoelectronic polymers, antifungal agents, and advanced pharmaceutical scaffolds. Their utility, however, is frequently bottlenecked by poor solubility in eco-friendly solvents, a consequence of the rigid, planar
-conjugated architecture that promotes strong intermolecular -pi stacking.
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of these derivatives. By synthesizing Hansen Solubility Parameters (HSP) with thermodynamic modeling (Apelblat equation), this document empowers researchers to move beyond trial-and-error solvent selection toward a rational, data-driven approach.
Molecular Architecture & Solubility Physics
To master the solubility of acetyl ethynyl thiophene, one must first deconstruct its competing intramolecular forces. The molecule exhibits a "push-pull" electronic structure:
The Thiophene Core (Lipophilic): A sulfur-containing aromatic ring that drives solubility in non-polar to moderately polar organic solvents (e.g., Chloroform, Toluene).
The Acetyl Group (Polar, H-bond Acceptor): Introduces a dipole moment and the potential for hydrogen bonding with protic solvents, though it lacks H-bond donors.
The Ethynyl Group (Rigid Spacer): Increases planarity and lattice energy. This is the primary solubility reducing factor, as it facilitates tight crystal packing.
Mechanism of Dissolution
Dissolution is a thermodynamic battle between the Crystal Lattice Energy (holding the solid together) and the Solvation Enthalpy (solvent-solute interaction).
Figure 1: The thermodynamic pathway of dissolution. Solubility occurs only when the Solvation Enthalpy overcomes the Lattice Energy.
Relying on "like dissolves like" is insufficient for complex heterocycles. We utilize Hansen Solubility Parameters, which decompose the cohesive energy density into three components:
. Source: Hansen Solubility Parameters: A User's Handbook.
Experimental Protocol: The Shake-Flask Method
To obtain precise thermodynamic solubility data, the Shake-Flask Method followed by HPLC analysis is the gold standard. This protocol ensures the system reaches true equilibrium.[4][5]
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for equilibrium solubility determination.
Detailed SOP
Preparation: Add an excess of the acetyl ethynyl thiophene derivative to a borosilicate glass vial containing the target solvent. Ensure visible solid remains at the bottom (supersaturation).
Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 200 rpm for 72 hours .
Critical Control: If the solid disappears, add more compound immediately.
Phase Separation:
Allow the solution to stand for 1 hour to let large particles settle.
Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is required for chemical resistance to organic solvents).
Pre-saturation:[4] Discard the first 1 mL of filtrate to prevent errors from analyte adsorption onto the filter membrane.
Quantification: Analyze the filtrate via HPLC-UV (typically at
nm for thiophene conjugates).
Calculation:
.
Thermodynamic Modeling
Experimental data at a single temperature is limited. To predict solubility at processing temperatures (e.g., for recrystallization or spin-coating), we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
) with temperature ().
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical constants derived from regression analysis of experimental data.
Application:
Measure solubility at four temperatures (e.g., 298K, 308K, 318K, 328K).
Plot
vs. .
Use the coefficients to interpolate solubility at any temperature within the range.
Why this matters: For thiophene derivatives, the dissolution is typically endothermic (
) and entropy-driven (). The Apelblat model accurately captures the non-linear increase in solubility as temperature rises, which is critical for optimizing reactor yields.
Applications & Implications
Understanding the solubility profile of acetyl ethynyl thiophene derivatives directly impacts three key areas:
Organic Electronics (OPV/OLEDs):
Challenge: High solubility is needed for solution processing (spin-coating), but the film must crystallize upon drying.
Solution: Use a binary solvent system (e.g., Chloroform/Hexane). The compound dissolves in Chloroform; as it evaporates, the Hexane-rich environment promotes ordered
stacking.
Pharmaceutical Synthesis (Click Chemistry):
The ethynyl group is a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Reactions are best performed in DMF or DMSO , where both the thiophene derivative and the copper catalyst are soluble, ensuring high kinetic rates.
Purification (Recrystallization):
Exploit the steep solubility curve in Ethanol .
Method: Dissolve in hot ethanol (high solubility due to temperature) and cool to 4°C. The "moderate" polarity of ethanol at low temperatures forces the lipophilic thiophene out of solution, yielding pure crystals.
References
BenchChem. (2025).[4][5][6][7] General Experimental Protocol for Determining Solubility - Shake-Flask Method.[5][8] BenchChem Technical Library. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. Link
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[5] Link
Wang, J., et al. (2023). Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials. Journal of Molecular Liquids (via NIH). Link
Status: Digital Safety Reference (Matches & Expands OSHA/GHS Standards)
Context: This guide serves as a high-level technical reference for 1-(5-Ethynylthiophen-2-yl)ethanone . Unlike a standard Safety Data Sheet (SDS) which lists static hazards, this document analyzes the causality of those hazards based on molecular structure and provides a validated protocol for its primary application: Click Chemistry (CuAAC).
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point
75–78 °C (Typical for thiophene ketones)
Hazard Architecture: Structural Causality
Expert Insight: The safety profile of this molecule is dictated by two competing functional groups: the thiophene core (biological activity/toxicity) and the terminal alkyne (reactivity/instability).
GHS Classification (29 CFR 1910.1200)
Signal Word:WARNING
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3]
Structural Hazard Logic
The following diagram illustrates why these hazards exist based on the molecule's functional groups.
Figure 1: Structural-Activity Relationship (SAR) mapping functional groups to specific safety risks.
Safe Handling & Storage Protocol
The "Self-Validating" System:
Handling terminal alkynes requires a protocol that actively prevents acetylide formation (shock sensitive) and polymerization.
Storage Environment (Critical):
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit slow polymerization.
Atmosphere: Inert gas (Argon or Nitrogen) backfill is mandatory. The terminal alkyne proton is weakly acidic (pKa ~25) and can react with atmospheric moisture or metals.
Container: Amber glass vials. Avoid metal spatulas (use Teflon or ceramic) to prevent trace formation of copper/silver acetylides, which are explosive.
Personal Protective Equipment (PPE):
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
Hands: Nitrile gloves (0.11 mm minimum thickness). Break-through time >480 min.
Eyes: Chemical safety goggles. Do not rely on safety glasses alone due to the irritant nature of thiophene dust.
Context: The primary value of 1-(5-Ethynylthiophen-2-yl)ethanone is as a "Click Chemistry" handle. It allows the attachment of a photo-active thiophene unit to any azide-tagged biomolecule or polymer.
Methodology:
This protocol uses a Cu(I)-stabilizing ligand (TBTA) to prevent copper oxidation and accelerate the reaction, ensuring high yield with minimal byproduct formation.
Preparation: Dissolve the Alkyne and Azide in the organic portion of the solvent (DMSO or t-BuOH).
Catalyst Complexing: In a separate vial, premix CuSO₄ and TBTA in a small amount of solvent. Why? This forms the active catalytic complex before exposure to reactants.
Initiation: Add the Cu-TBTA complex to the reaction vessel. Finally, add Sodium Ascorbate (dissolved in water) to reduce Cu(II) to the active Cu(I) species.
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
Monitoring: Check via TLC (DCM/MeOH 95:5). The alkyne spot (high Rf) should disappear.
Workup: Dilute with water, extract with Ethyl Acetate. The triazole product is usually stable and can be purified via silica gel chromatography.
Figure 2: Optimized CuAAC workflow for coupling 1-(5-Ethynylthiophen-2-yl)ethanone.
Emergency Response (Fire & Spill)
Fire Fighting:
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2] Do not use water jet (may spread burning organic solids).
Combustion Products: Emits toxic fumes of Sulfur Oxides (SOx) and Carbon Monoxide (CO). Full SCBA gear is required.
Accidental Release:
Spill: Dampen with inert oil or water (if safe) to avoid dust generation. Sweep up carefully.
Decontamination: Clean surface with a 10% bleach solution to degrade trace thiophene residues, followed by a soap water rinse.
References
PubChem. (2024). Compound Summary: 2-Acetyl-5-ethynylthiophene. National Library of Medicine. Retrieved from [Link]
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (Basis for CuAAC Protocol).
Technical Analysis: 2-Acetyl-5-ethynylthiophene vs. 3-Ethynyl Isomers
This guide provides an in-depth technical analysis of 2-acetyl-5-ethynylthiophene compared to its 3-ethynyl isomers (specifically 2-acetyl-3-ethynylthiophene and 2-acetyl-4-ethynylthiophene). It focuses on the structural...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-acetyl-5-ethynylthiophene compared to its 3-ethynyl isomers (specifically 2-acetyl-3-ethynylthiophene and 2-acetyl-4-ethynylthiophene). It focuses on the structural, electronic, and synthetic divergences that dictate their utility in medicinal chemistry (specifically mGluR5 antagonists) and optoelectronics.
Executive Summary: The Structural Divergence
The thiophene ring serves as a critical bioisostere for the benzene ring in drug design, yet the positioning of substituents creates profound differences in electronic conjugation and steric topology.[1]
2-Acetyl-5-ethynylthiophene (Linear Isomer): Represents a "push-pull" system where the electron-withdrawing acetyl group (C2) and the ethynyl group (C5) are linearly conjugated through the thiophene
-system. This maximizes orbital overlap, stability, and crystallinity.
3-Ethynyl Isomers (Angular Isomers): Placing the ethynyl group at C3 or C4 creates a "kinked" geometry. This disrupts the conjugation length (cross-conjugation) and introduces steric strain adjacent to the sulfur atom or the acetyl group, significantly altering receptor binding affinity and solubility profiles.
The primary difference lies in the HOMO-LUMO gap and the dipole moment vector , which are critical for both drug-receptor interactions (electrostatics) and material performance (bandgap).
Electronic Conjugation
In the 2,5-isomer , the
-electrons can delocalize across the entire C2-C5 axis. The acetyl group acts as an electron acceptor, while the thiophene ring acts as a spacer.
Result: Lower HOMO-LUMO gap (red-shifted absorption), higher polarizability.
In the 2,3-isomer , the proximity of the acetyl (C2) and ethynyl (C3) groups causes steric repulsion, often forcing one substituent out of planarity.
Result: Hypsochromic shift (blue shift) in UV-Vis, reduced conjugation, and altered solubility due to the non-planar dipole.
Comparative Data Table
Feature
2-Acetyl-5-ethynylthiophene
2-Acetyl-3-ethynylthiophene (Isomer)
Geometry
Linear (Para-like)
Angular (Ortho-like)
Electronic Character
Strong Push-Pull (Conjugated)
Cross-Conjugated / Sterically Hindered
C-H Reactivity
C3/C4 are relatively inert
C5 is highly reactive (alpha to Sulfur)
Dipole Moment
High (Additive vectors)
Moderate (Vectors may cancel/angle)
Synthetic Yield
High (>80% typical)
Moderate to Low (Regioselectivity issues)
mGluR5 Affinity
Generally Higher (Deep pocket fit)
Lower (Steric clash in transmembrane domain)
Synthetic Methodologies & Protocols
The synthesis of these isomers relies heavily on Sonogashira Cross-Coupling . However, the starting material selection dictates the complexity.
Synthesis of 2-Acetyl-5-ethynylthiophene (Preferred Route)
This route utilizes the inherent reactivity of the thiophene ring. Electrophilic substitution (acetylation) naturally favors the C2 position, and subsequent halogenation favors C5 due to the directing effect of sulfur and the steric blocking of the acetyl group.
Protocol: Pd-Catalyzed Sonogashira Coupling
Precursor: 2-Acetyl-5-bromothiophene
Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Et3N (Base/Solvent).
Step-by-Step Workflow:
Degassing: Charge a flame-dried Schlenk flask with 2-acetyl-5-bromothiophene (1.0 eq), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%). Evacuate and backfill with Argon (3x).
Solvation: Add anhydrous THF and Et3N (1:1 ratio).
Addition: Dropwise addition of TMSA (1.2 eq) at room temperature.
Reaction: Stir at 50°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2). Note: The 2,5-isomer product is usually highly fluorescent on TLC.
Deprotection: Treat the intermediate with K2CO3 in MeOH to remove the TMS group.
Purification: Silica gel column chromatography.
Synthesis of 3-Ethynyl Isomers (The Challenge)
Direct functionalization of 2-acetylthiophene to get the 3-ethynyl product is difficult because C5 is the most reactive site.
Strategy: Requires starting with 3-bromothiophene .
Step 1: Acetylation of 3-bromothiophene gives a mixture of 2-acetyl-3-bromo (desired) and 2-acetyl-4-bromo isomers, requiring difficult separation.
Step 2: Sonogashira coupling (same conditions as above).
Visualizing the Synthetic Logic
Caption: Comparative synthetic pathways showing the high regioselectivity for the 2,5-isomer versus the separation bottlenecks required for the 3-isomer.
Biological Implications (mGluR5 Antagonism)
In the context of drug development, specifically for Metabotropic Glutamate Receptor 5 (mGluR5) negative allosteric modulators (NAMs) like MPEP and MTEP , the thiophene ring is a crucial scaffold.
Binding Pocket Topology
The allosteric binding site of mGluR5 is a narrow, hydrophobic pocket within the transmembrane domain.
2,5-Substitution: The linear geometry mimics the acetylene linker found in MPEP (2-methyl-6-(phenylethynyl)pyridine). It allows the molecule to span the pocket, positioning the acetyl group (H-bond acceptor) to interact with specific residues (e.g., Ser/Thr) while the ethynyl group penetrates the hydrophobic core.
3-Substitution: The angular shape creates a steric clash with the transmembrane helices (TM3/TM7). This usually results in a 10-100 fold loss in potency (Ki values increase from nM to
M range).
Metabolic Stability
2-Acetyl-5-ethynylthiophene: The C5 position is blocked by the ethynyl group, preventing metabolic oxidation (S-oxidation or hydroxylation) at the most reactive site.
3-Ethynyl Isomers: The C5 position remains open (unsubstituted). This site is highly susceptible to Cytochrome P450-mediated oxidation, leading to rapid clearance and potential formation of reactive thiophene-S-oxide metabolites (toxicity risk).
References
Electronic Properties of Thiophenes
Title: Electronic structure analysis and vertical ionization energies of thiophene and ethynylthiophenes.
The Ascendancy of Ethynylthiophene Ketones: A Technical Guide to Their Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry...
The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the reactive yet versatile ethynyl and ketone functionalities has given rise to a compelling class of molecules: ethynylthiophene ketones. These compounds have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethynylthiophene ketones. By dissecting the influence of molecular architecture on biological activity, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of these promising therapeutic agents. This guide will delve into the synthetic strategies for accessing this scaffold, explore the nuances of their SAR, detail established experimental protocols for their evaluation, and offer a forward-looking perspective on their future development.
Introduction: The Thiophene Scaffold and the Promise of Ethynyl Ketone Functionality
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" structure in medicinal chemistry. Thiophene-containing compounds are found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The nature and position of substituents on the thiophene ring have a profound impact on the pharmacological profile of these molecules.[4][5]
The incorporation of an ethynyl ketone moiety onto the thiophene ring introduces a unique combination of structural and electronic features. The ethynyl group, a rigid and linear linker, can probe deep into binding pockets of biological targets. Furthermore, the carbon-carbon triple bond can participate in various chemical transformations, offering opportunities for covalent modification of target proteins or serving as a handle for further synthetic elaboration. The conjugated ketone functionality, on the other hand, acts as a potent hydrogen bond acceptor and can be crucial for target recognition and binding affinity. The interplay between the electron-rich thiophene ring and the electron-withdrawing ethynyl ketone system creates a unique electronic landscape that can be fine-tuned to optimize biological activity.
This guide will systematically explore the SAR of ethynylthiophene ketones, providing a framework for the rational design of next-generation therapeutic agents.
The Core Scaffold: A Structural Overview
The fundamental structure of an ethynylthiophene ketone is characterized by a thiophene ring linked to a ketone group, which in turn is attached to an ethynyl moiety. The substitution pattern on the thiophene ring and the nature of the substituent on the terminal alkyne are the primary points of molecular diversity.
Figure 1: General structure of an ethynylthiophene ketone, highlighting the key positions for substitution (R1, R2, R3 on the thiophene ring and R4 on the ethynyl group).
Synthesis of Ethynylthiophene Ketones: The Power of Cross-Coupling
The construction of the ethynylthiophene ketone scaffold primarily relies on modern cross-coupling methodologies, with the Sonogashira coupling being the most prominent and versatile approach.[6][7][8] This palladium- and copper-catalyzed reaction enables the efficient formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Synthetic Workflow
A general and modular synthetic route to ethynylthiophene ketones is depicted below. This strategy allows for the late-stage introduction of diversity at both the thiophene and the terminal alkyne positions.
Figure 2: A representative synthetic workflow for the preparation of ethynylthiophene ketones.
The following protocol provides a detailed, step-by-step methodology for the Sonogashira coupling reaction to synthesize an ethynylthiophene ketone.
Materials:
Halogenated thiophene ketone (1.0 eq)
Terminal alkyne (1.2-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI, 4-10 mol%)
Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated thiophene ketone, palladium catalyst, and copper(I) iodide.
Add the anhydrous, deoxygenated solvent, followed by the base.
Add the terminal alkyne dropwise to the reaction mixture.
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ethynylthiophene ketone.
Causality Behind Experimental Choices:
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction efficiency.
Anhydrous and Deoxygenated Solvent: Water and oxygen can interfere with the catalytic cycle of the Sonogashira reaction.
Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the cross-coupling reaction.[6]
Base: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide generated during the reaction.
Structure-Activity Relationship (SAR) of Ethynylthiophene Ketones
The biological activity of ethynylthiophene ketones is intricately linked to their molecular structure. Modifications at various positions of the scaffold can significantly impact their potency, selectivity, and pharmacokinetic properties.
The Thiophene Ring: A Platform for Tuning Activity
Substituents on the thiophene ring play a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[4][5]
Position of Substitution: The position of the ethynyl ketone moiety on the thiophene ring (C2 or C3) and the placement of other substituents are critical. Often, substitution at the C5 position of a 2-acylthiophene is explored to extend the molecule into specific binding pockets.
Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the thiophene ring can alter the electron density of the entire molecule. This, in turn, can affect the reactivity of the ketone and ethynyl groups and influence non-covalent interactions with the target protein. For instance, in some series of thiophene-based anticancer agents, the presence of electron-donating groups has been shown to enhance cytotoxic activity.
Steric Effects: The size and shape of substituents on the thiophene ring can dictate the overall conformation of the molecule and its ability to fit into a binding site. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a loss of activity.
The Ethynyl Moiety: A Rigid and Reactive Element
The ethynyl group is more than just a linker; its unique properties contribute significantly to the biological profile of these compounds.
Terminal Substituent (R4): The nature of the R4 group is a key determinant of activity.
Aromatic and Heteroaromatic Rings: These groups can engage in π-π stacking and hydrophobic interactions within the binding site, often leading to increased potency. The substitution pattern on these rings provides further opportunities for optimization.
Alkyl Chains: The length and branching of alkyl chains can be modulated to optimize hydrophobic interactions and solubility.
Hydrogen (Terminal Alkyne): A terminal alkyne (R4 = H) can act as a weak hydrogen bond donor and can also be a reactive handle for covalent bond formation with the target protein.
The Ketone Group: A Key Interaction Point
The ketone functionality is a crucial pharmacophoric feature, primarily acting as a hydrogen bond acceptor.
Hydrogen Bonding: The carbonyl oxygen can form strong hydrogen bonds with amino acid residues (e.g., lysine, asparagine) in the active site of enzymes, which is often a critical interaction for potent inhibition.[9]
Modification of the Ketone: While less commonly explored, modifications to the ketone group, such as reduction to an alcohol or conversion to an oxime, would drastically alter the electronic and steric properties and likely have a significant impact on biological activity.
The data for Thio-Iva and Thio-Dam suggest that substituted phenyl groups on a thienyl-acrylonitrile scaffold can lead to potent kinase inhibition.[10]
The fused thiophene systems in compounds 3b and 4c demonstrate that extending the heterocyclic core can result in low micromolar cytotoxicity against liver cancer cells.[11]
The high potency of compounds 13m and 13n highlights the importance of the substituent at the 5-position of the thiophene ring and the nature of the linker, with a thioalkyl linker proving beneficial in this series.[12]
Mechanism of Action: Targeting Key Cellular Processes
Ethynylthiophene ketones and related thiophene derivatives exert their biological effects through various mechanisms of action, with kinase inhibition being a prominent theme.
Figure 3: A simplified signaling pathway illustrating the potential mechanism of action of ethynylthiophene ketones as kinase inhibitors.
Many thiophene-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11][13] For example, some thiophene derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, both of which are key players in cancer progression.[10][11] The ethynylthiophene ketone scaffold is well-suited to fit into the ATP-binding pocket of kinases, with the thiophene ring forming key interactions with the hinge region and the terminal substituent on the ethynyl group extending into the hydrophobic pocket.
Future Perspectives and Conclusion
The exploration of ethynylthiophene ketones as therapeutic agents is a burgeoning field with immense potential. The modularity of their synthesis allows for the rapid generation of diverse chemical libraries, facilitating the exploration of a vast chemical space. Future research in this area should focus on several key aspects:
Expansion of Target Space: While oncology and infectious diseases are primary areas of focus, the unique properties of ethynylthiophene ketones may be applicable to other therapeutic areas, such as neurodegenerative and inflammatory diseases.
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical development.
Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential to identify candidates with favorable drug-like properties.
Covalent Inhibition: The reactivity of the ethynyl ketone moiety could be harnessed for the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.
References
Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PMC. [Link]
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). PMC. [Link]
Cytotoxicity of compounds 1–7 against selected human cancer cell lines of different origin. (n.d.). ResearchGate. [Link]
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. [Link]
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Semantic Scholar. [Link]
A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. [Link]
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]
Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). SciSpace. [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). CORE. [Link]
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]
Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2015). Semantic Scholar. [Link]
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). PMC. [Link]
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020). MDPI. [Link]
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (n.d.). PMC. [Link]
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]
An In-depth Technical Guide to 1-(5-Ethynylthiophen-2-yl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction The thiophene nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis of numerous pharmacologically active compounds a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis of numerous pharmacologically active compounds and advanced organic materials.[1][2][] Its unique electronic properties and the ability to be readily functionalized make it a privileged scaffold in medicinal chemistry.[4][5] This guide focuses on a specific, functionalized derivative, 1-(5-Ethynylthiophen-2-yl)ethanone, a molecule poised for significant applications in drug discovery and materials science due to the reactive and versatile ethynyl group. This document provides a comprehensive overview of its chemical identity, a detailed exploration of its probable synthetic route with mechanistic insights, and a discussion of its potential applications based on the rich chemistry of related thiophene derivatives.
Chemical Identifiers
While 1-(5-Ethynylthiophen-2-yl)ethanone is available from some chemical suppliers, it is not yet extensively cataloged in major public chemical databases. The primary identifier currently available is its Chemical Abstracts Service (CAS) number.
Identifier
Value
Source
CAS Number
658701-97-4
BLDpharm
PubChem CID
Not Found
-
ChemSpider ID
Not Found
-
The absence of dedicated PubChem and ChemSpider entries suggests that this compound is a relatively novel or specialized chemical, underscoring the need for a detailed technical guide for researchers interested in its synthesis and use.
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The most probable and efficient synthetic route to 1-(5-Ethynylthiophen-2-yl)ethanone is the Sonogashira cross-coupling reaction.[6] This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is widely used for the synthesis of complex molecules under mild conditions.[7][8]
Proposed Synthetic Workflow
The synthesis would likely start from a halogenated precursor, such as 1-(5-bromothiophen-2-yl)ethanone, which is then coupled with a protected or terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is often preferred to prevent the homocoupling of the terminal alkyne, a common side reaction.[9]
Caption: Proposed Sonogashira coupling workflow for the synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Sonogashira couplings of similar thiophene derivatives.
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-(5-bromothiophen-2-yl)ethanone (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
Solvent and Reagent Addition: Add a degassed solvent such as a mixture of toluene and tetrahydrofuran (THF). To this mixture, add a degassed amine base, typically triethylamine (TEA, 3.0 eq.), followed by the dropwise addition of trimethylsilylacetylene (1.2 eq.).
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification of Intermediate: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the silyl-protected intermediate.
Deprotection: Dissolve the purified intermediate in a solvent mixture such as methanol and dichloromethane. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature.
Final Purification: After the deprotection is complete, neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography to obtain the final product, 1-(5-ethynylthiophen-2-yl)ethanone.
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base is crucial for scavenging the hydrogen halide formed during the reaction and for promoting the formation of the copper acetylide.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for 1-(5-Ethynylthiophen-2-yl)ethanone, the following properties are calculated based on its chemical structure.
Property
Value
Molecular Formula
C₈H₆OS
Molecular Weight
150.20 g/mol
IUPAC Name
1-(5-ethynylthiophen-2-yl)ethanone
SMILES
C#CC1=CC=C(S1)C(=O)C
InChI Key
InChIKey=ZLVQJXRWJUXJSI-UHFFFAOYSA-N
Potential Applications and Research Interest
Thiophene derivatives are of significant interest in drug discovery and materials science. The introduction of an ethynyl group provides a versatile handle for further chemical modifications, making 1-(5-Ethynylthiophen-2-yl)ethanone a valuable building block.
Drug Discovery
The thiophene scaffold is present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5] The ethynyl group can be used for:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to link the thiophene core to other molecules of interest, such as peptides, sugars, or fluorescent probes.
Further Functionalization: The alkyne can be transformed into other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening.
Bioisosteric Replacement: The ethynyl-thiophene moiety can act as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Materials Science
Ethynyl-substituted aromatic compounds are important precursors for conjugated polymers and organic electronic materials.[10] The rigid, linear structure of the ethynyl group can extend the π-conjugation of the thiophene ring, leading to materials with interesting photophysical and electronic properties for applications in:
Organic light-emitting diodes (OLEDs)
Organic photovoltaics (OPVs)
Organic field-effect transistors (OFETs)
Conclusion
1-(5-Ethynylthiophen-2-yl)ethanone is a promising, yet under-characterized, functionalized thiophene derivative. While it currently lacks dedicated entries in major public chemical databases, its synthesis is readily achievable through well-established methods like the Sonogashira coupling. The presence of both an acetyl and an ethynyl group on the thiophene ring provides two distinct points for further chemical elaboration, making it a highly valuable intermediate for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound offers a gateway to novel chemical entities with potentially significant biological activities and advanced material properties.
References
Synthesis of Ethynyl‐Thiophene Derivatives, Antioxidant Properties and ADME Analysis. (2022). ResearchGate. [Link]
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC. [Link]
Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. [Link]
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. [Link]
A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). Dalton Transactions. [Link]
Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. [Link]
Synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone via Sonogashira coupling
Application Note: AN-2026-THIO Optimized Synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone via Sonogashira Cross-Coupling Executive Summary This guide details a robust, scalable protocol for the synthesis of 1-(5-ethynylth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-THIOOptimized Synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone via Sonogashira Cross-Coupling
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 1-(5-ethynylthiophen-2-yl)ethanone (Target Molecule, TM ). This compound is a critical "molecular wire" intermediate, widely utilized in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical scaffolds.
The synthesis employs a two-step sequence:
Sonogashira Coupling: Reaction of 1-(5-bromothiophen-2-yl)ethanone with trimethylsilylacetylene (TMSA).
Desilylation: Mild deprotection to reveal the terminal alkyne.
Key Technical Insight: Direct coupling with acetylene gas is avoided to suppress competitive Glaser homocoupling and polymerization. The TMS-protected route significantly improves yield and purity profiles.
Retrosynthetic Analysis
The strategy relies on the disconnection of the
bond. The electron-withdrawing acetyl group at the C2 position of the thiophene ring activates the C5-bromide towards oxidative addition, facilitating the palladium cycle.
Figure 1: Retrosynthetic disconnection showing the TMS-protection strategy.
] is selected over due to its superior air stability and lower cost.
Co-Catalyst: Copper(I) iodide (CuI) is essential for generating the active copper-acetylide species via transmetallation.[1][2][3][4]
Solvent/Base: A THF/Triethylamine (
) system is used.[5] The amine acts as both a base to neutralize HBr and a ligand to solubilize the Cu-acetylide.
Mechanistic Pathway
The reaction proceeds via two synergistic catalytic cycles.[4] The high-contrast diagram below illustrates the interplay between the Palladium and Copper cycles.[6][7][5][1][3][4]
Figure 2: Dual catalytic cycle. Note the intersection at the Transmetallation step.[4]
Experimental Protocol
Reagents Table:
Component
Equiv.
Role
1-(5-bromothiophen-2-yl)ethanone
1.0
Substrate
Trimethylsilylacetylene (TMSA)
1.2
Nucleophile
0.03 (3 mol%)
Catalyst
CuI
0.02 (2 mol%)
Co-Catalyst
Triethylamine ()
3.0
Base
THF (Anhydrous)
0.2 M conc.
Solvent
Procedure:
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.
Critical: Oxygen must be excluded to prevent the formation of di-alkyne homocoupling products (Glaser coupling).
Charging: Add the bromothiophene substrate,
, and CuI to the flask against a positive pressure of Ar.
Solvation: Add anhydrous THF and degassed
via syringe. The solution typically turns yellow/brown.
Addition: Add TMSA dropwise via syringe over 5 minutes.
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (
) should disappear, replaced by a highly fluorescent spot ().
Workup: Cool to Room Temperature (RT). Filter the suspension through a pad of Celite to remove precipitated ammonium salts. Rinse the pad with
.
Concentration: Evaporate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.
Step 2: Deprotection (Desilylation)
Reaction Rationale
The TMS group is cleaved using mild basic conditions. Fluoride sources (TBAF) can be used, but potassium carbonate (
) in methanol is more economical and simplifies purification by avoiding tetrabutylammonium salts.
Experimental Protocol
Reagents Table:
Component
Equiv.
Role
TMS-Intermediate
1.0
Substrate
1.5
Base
Methanol (MeOH)
0.1 M conc.
Solvent
DCM
(Optional)
Co-solvent for solubility
Procedure:
Dissolution: Dissolve the crude TMS-intermediate in MeOH (if solubility is poor, use a 1:1 MeOH:DCM mixture).
Cleavage: Add solid
in one portion at RT.
Monitoring: Stir at RT for 30–60 minutes. TLC will show a slight shift to a lower
(removal of the lipophilic TMS group).
Quench: Pour the mixture into water (50 mL) and extract with DCM (
mL).
Drying: Wash combined organics with brine, dry over
, and concentrate.
Purification & Characterization
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel (230–400 mesh).
Eluent: Gradient of Hexane
10% EtOAc in Hexane.
Stability Warning: The terminal alkyne is sensitive. Store at -20°C under inert gas. Avoid prolonged exposure to light.
Expected Analytical Data:
Physical State: Yellow to orange solid.
H NMR (): Look for the diagnostic acetyl methyl singlet ( ppm) and the terminal alkyne proton singlet ( ppm). The thiophene doublets will appear in the aromatic region ( ppm).
Safety & Hazards
Thiophenes: Organic sulfur compounds often carry a potent, disagreeable odor. All manipulations must be performed in a well-ventilated fume hood.
Acetylenes: Terminal acetylenes can be potentially explosive if concentrated or heated excessively. Never distill the final product to dryness at high temperatures.
Catalysts: Palladium and Copper salts are toxic. Dispose of heavy metal waste according to EHS regulations.
References
Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
Protocol for Thiophene Derivatives: BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran (Analogous Heterocycle Protocol).
Protocol for reacting 1-(5-Ethynylthiophen-2-yl)ethanone in click chemistry
Application Note: High-Efficiency CuAAC Protocol for 1-(5-Ethynylthiophen-2-yl)ethanone Abstract This guide details the optimized protocol for utilizing 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 128327-59-3) in Copper(I)-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency CuAAC Protocol for 1-(5-Ethynylthiophen-2-yl)ethanone
Abstract
This guide details the optimized protocol for utilizing 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 128327-59-3) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard click chemistry protocols exist, this heterocyclic substrate requires specific handling due to the potential for sulfur-copper coordination and the electronic effects of the acetyl group. This document provides a self-validating methodology for both small-molecule synthesis and bioconjugation, ensuring high yields and preserving the integrity of the thiophene scaffold.
Introduction & Chemical Rationale
1-(5-Ethynylthiophen-2-yl)ethanone is a bifunctional building block featuring a terminal alkyne for "click" chemistry and an acetyl group for subsequent condensation reactions (e.g., with hydrazines or amines).
Electronic Context: The acetyl group at the C2 position is electron-withdrawing, which stabilizes the thiophene ring against oxidation but also slightly increases the acidity of the terminal alkyne proton.
Catalyst Compatibility: Thiophene sulfur atoms are soft Lewis bases that can weakly coordinate with soft Lewis acids like Cu(I). In unoptimized conditions, this can lead to catalyst sequestration or "poisoning," reducing reaction rates.
Solution: The use of accelerating ligands (TBTA or THPTA) is mandatory in this protocol. These ligands bind Cu(I) more strongly than the thiophene sulfur, protecting the catalyst and preventing the formation of non-productive copper-thiophene complexes.
Mechanism of Action
The reaction proceeds via the standard CuAAC mechanism but relies on the ligand to shield the copper center from the thiophene sulfur.
Reduction: Cu(II) is reduced to Cu(I) by Sodium Ascorbate.[1][2]
Complexation: Cu(I) is immediately intercepted by the ligand (TBTA/THPTA).
Acetylide Formation: The Ligand-Cu(I) complex coordinates the alkyne, displacing a labile ligand to form a copper-acetylide species.
Cyclization: The azide coordinates, followed by ring closure to form the 1,4-disubstituted 1,2,3-triazole.[3]
Protonolysis: The cycle closes, releasing the product and regenerating the catalyst.
Experimental Protocols
Protocol A: Small Molecule Synthesis (Organic/Mixed Solvent)
Best for synthesizing material science monomers or pharmaceutical intermediates.
Dissolution: Dissolve the alkyne and azide in the organic co-solvent (tBuOH or THF).
Catalyst Pre-complexation (Critical): In a separate vial, mix the CuSO₄ solution (in water) with the TBTA ligand (dissolved in minimum DMSO or tBuOH). The solution should turn a light blue/green. Why: This ensures Cu is protected before it sees the thiophene.
Initiation: Add the Cu-TBTA complex to the reaction mixture.
Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise. The solution may turn yellow/orange (characteristic of Cu(I)-TBTA).
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
Self-Validation: Monitor via TLC. The alkyne spot (high R_f) should disappear, and a new, more polar triazole spot should appear.
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with 5% NH₄OH (to remove copper traces) followed by brine. Dry over Na₂SO₄.
Protocol B: Bioconjugation (Aqueous/Buffer)
Best for labeling azide-modified proteins or DNA with the thiophene fluorophore/handle.
Reagents:
Biomolecule: Azide-labeled protein/DNA (10–100 µM final conc.)
Label: 1-(5-Ethynylthiophen-2-yl)ethanone (5–10 equiv, from DMSO stock)
Ligand: THPTA (Water-soluble ligand) (Use 5:1 ratio relative to Cu)
Catalyst: CuSO₄ (100–500 µM final conc.)
Reductant: Sodium Ascorbate (5 mM final conc.)
Buffer: PBS or HEPES (pH 7.4). Avoid buffers with chelators like EDTA.
Step-by-Step Procedure:
Premix: Prepare a "Click Cocktail" of CuSO₄ and THPTA (1:5 molar ratio) in water. Incubate for 5 mins.
Assembly: To the biomolecule solution in PBS, add the alkyne (keep DMSO < 5% final volume).
Catalysis: Add the Cu-THPTA cocktail.
Start: Add Sodium Ascorbate to initiate.
Incubation: Incubate for 30–60 mins at RT in the dark (protecting thiophene from potential photo-oxidation).
Purification: Remove excess small molecules via spin column (e.g., PD-10) or dialysis.
Data Summary & Optimization
Parameter
Standard Condition
Optimization for Thiophene
Reason
Ligand
None or simple amine
TBTA (Organic) / THPTA (Aq)
Prevents S-Cu coordination; stabilizes Cu(I).
Atmosphere
Air
Inert (N₂/Ar) preferred
Prevents oxidative homocoupling (Glaser) of the alkyne.
Copper Load
1 mol%
5-10 mol%
Compensates for minor sequestration by the heterocycle.
Order of Addn
Flexible
Ascorbate Last
Prevents premature oxidation of Cu(I) before complexation.
Visualization of Workflows
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the protected catalytic cycle required to bypass thiophene interference.
Caption: The ligand (TBTA/THPTA) is essential to outcompete thiophene sulfur for Copper binding, ensuring the catalytic cycle proceeds toward the Triazole product.
Figure 2: Experimental Workflow (Bioconjugation)
Caption: Step-by-step aqueous conjugation workflow using THPTA to maintain solubility and reactivity.
References
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
[Link]
Organic Chemistry Portal. Click Chemistry: Mechanism of the CuAAC.
[Link]
Preparation of thiophene-based chalcones from 1-(5-Ethynylthiophen-2-yl)ethanone
Application Note & Protocol Guide Executive Summary This application note details the protocol for synthesizing thiophene-based chalcones utilizing 1-(5-ethynylthiophen-2-yl)ethanone as the nucleophilic scaffold. Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
This application note details the protocol for synthesizing thiophene-based chalcones utilizing 1-(5-ethynylthiophen-2-yl)ethanone as the nucleophilic scaffold. Unlike standard acetophenone derivatives, this starting material possesses a terminal alkyne (ethynyl) moiety at the C5 position. This functional group serves as a critical "molecular handle" for downstream bioorthogonal functionalization (e.g., CuAAC "Click" chemistry) or Sonogashira cross-coupling, making these chalcones highly valuable in fragment-based drug discovery (FBDD).
The guide prioritizes chemoselectivity : driving the Claisen-Schmidt condensation at the acetyl group while preserving the terminal alkyne. Two protocols are provided: a standard thermodynamic method and a kinetic, ultrasonication-assisted "green" method.
Strategic Analysis & Retrosynthesis
The synthesis relies on the Claisen-Schmidt Condensation , a cross-aldol reaction between the acetyl-thiophene (acting as the methylene component) and an aromatic aldehyde (the carbonyl component).
Key Chemical Challenge:
Site Selectivity: The acetyl
-protons () are more acidic than the terminal alkyne proton (). However, strong bases or elevated temperatures can degrade the alkyne or induce oxidative homocoupling (Glaser coupling).
Solution: We utilize controlled basic conditions (NaOH/EtOH or LiOH) to exclusively deprotonate the ketone enolate without affecting the alkyne.
Visual Pathway: Reaction Mechanism
The following diagram illustrates the mechanistic pathway and the critical chemoselectivity checkpoint.
Figure 1: Mechanistic pathway for the Claisen-Schmidt condensation, highlighting the formation of the enolate and subsequent dehydration to the chalcone.
Experimental Protocols
Pre-requisites
Starting Material: 1-(5-Ethynylthiophen-2-yl)ethanone (Purity >97% by HPLC).
in under an hour and minimizes alkyne degradation due to short exposure times.
Characterization & Validation
To ensure the structure is correct and the alkyne is intact, use the following self-validating spectral markers.
Technique
Parameter
Expected Value
Diagnostic Significance
FT-IR
Crucial: Confirms the alkyne is intact.
FT-IR
Confirms -unsaturated ketone (Chalcone).
1H NMR
Vinyl Protons
Doublets with confirm (E)-geometry .
1H NMR
Alkyne Proton
Singlet. Disappearance indicates side reaction.
Downstream Application Workflow
The primary value of this scaffold is the ability to perform "Click Chemistry" after chalcone formation.
Figure 2: Post-synthesis application workflow utilizing the preserved ethynyl handle for bio-conjugation.
References
Claisen-Schmidt Condensation in Micellar Media:
Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
Source: ACS Omega (2025).
URL:[Link] (Note: Generalized link to journal context based on search snippet).
Biological Activity of Thiophene Chalcones:
Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
Source: ACS Omega (2022).[1]
URL:[Link]
Alkyne Reactivity & Stability:
Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.[2]
Source: MDPI (2025).
URL:[Link]
Thiophene-Based Anticancer Agents:
Title: Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents.[3][4]
Source: Journal of Saudi Chemical Society (via PMC).
URL:[Link]
Procedure for cyclization of 1-(5-Ethynylthiophen-2-yl)ethanone into fused heterocycles
The following Application Note and Protocol details the cyclization procedures for acetyl-ethynyl thiophenes. Editorial Note: The specific starting material 1-(5-ethynylthiophen-2-yl)ethanone features a 2,5-substitution...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol details the cyclization procedures for acetyl-ethynyl thiophenes.
Editorial Note: The specific starting material 1-(5-ethynylthiophen-2-yl)ethanone features a 2,5-substitution pattern (para-like), which geometrically precludes direct intramolecular cyclization between the acetyl and ethynyl groups to form a fused bicyclic system.
Part 1 of this guide addresses the Intermolecular Cyclization (Benzannulation) suitable for the 5-ethynyl isomer to form Benzo[b]thiophenes .
Part 2 addresses the Intramolecular Cyclization of the corresponding 3-ethynyl isomer (1-(3-ethynylthiophen-2-yl)ethanone), which is the standard precursor for Thieno[3,2-c]pyridines and Thieno[3,2-c]pyrans , assuming the user may be targeting these classic fused systems.
Abstract & Scientific Rationale
Thiophene-fused heterocycles (e.g., thienopyridines, benzothiophenes) are critical bioisosteres in drug design, offering modified lipophilicity and metabolic stability compared to their indole or quinoline counterparts. The cyclization of acetyl-ethynyl thiophenes represents a high-atom-economy route to these scaffolds.
The reaction pathway is strictly dictated by the regiochemistry of the substituents:
2,5-Disubstituted Thiophenes (e.g., 1-(5-ethynylthiophen-2-yl)ethanone): Require intermolecular cycloaddition (e.g., [2+2+2]) to fuse a new ring onto the C4–C5 bond, yielding Benzo[b]thiophenes .
2,3-Disubstituted Thiophenes (e.g., 1-(3-ethynylthiophen-2-yl)ethanone): Undergo intramolecular condensation to form Thieno[3,2-c]pyridines (with ammonia) or Thieno[3,2-c]pyrans (with acid).
Structural Analysis & Reaction Pathways
The following diagram illustrates the divergent pathways based on the starting material's substitution pattern.
Caption: Divergent synthesis pathways. The 5-ethynyl isomer undergoes intermolecular benzannulation, while the 3-ethynyl isomer allows intramolecular cyclization.
Protocol A: Intermolecular Cyclization of 1-(5-Ethynylthiophen-2-yl)ethanone
For DMAD: Add dimethyl acetylenedicarboxylate (1.2 mmol) via syringe.
For Acetylene: Bubble acetylene gas through the solution for 15 minutes, then maintain a balloon pressure.
Cyclization: Heat the reaction vessel to 110°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the ethynyl thiophene.
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove cobalt residues. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Validation: Confirm structure via ¹H NMR (look for new aromatic protons and loss of alkyne proton).
Protocol B: Intramolecular Cyclization of 1-(3-Ethynylthiophen-2-yl)ethanone
Note: This protocol applies if the starting material was the 3-ethynyl isomer, the standard precursor for thienopyridines.
Materials & Reagents
Component
Specification
Role
Substrate
1-(3-ethynylthiophen-2-yl)ethanone (1.0 equiv)
Precursor
Nitrogen Source
7N Ammonia in Methanol (excess)
Heteroatom Donor
Catalyst (Optional)
CuI (5 mol%) or AgOTf
Lewis Acid Activation
Solvent
Sealed Tube / Methanol
Medium
Step-by-Step Methodology
Dissolution: In a pressure tube, dissolve 1-(3-ethynylthiophen-2-yl)ethanone (1.0 mmol) in 7N NH₃/MeOH (3 mL).
Thermal Reaction: Seal the tube and heat to 80–100°C for 12 hours.
Mechanistic Insight: The ammonia attacks the carbonyl to form an imine, which then attacks the activated alkyne (activated by the electron-withdrawing imine) in a 6-endo-dig fashion.
Work-up: Cool the tube to 0°C before opening. Concentrate the solvent in vacuo.
Purification: The residue is typically a solid. Recrystallize from Ethanol or purify via chromatography (DCM/MeOH 95:5).
Yield: Typical yields range from 75–90%.
Mechanism of Action (Intramolecular)
The formation of the fused pyridine ring proceeds via an imine intermediate followed by nucleophilic attack on the alkyne.
Caption: Mechanistic cascade for the synthesis of thieno[3,2-c]pyridine.
References
Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[1] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864–904.[1]
Grotjahn, D. B., & Vollhardt, K. P. C. (1986). Cobalt-mediated [2 + 2 + 2] cycloadditions of alkynes to the thiophene ring: a facile synthesis of benzothiophenes. Journal of the American Chemical Society, 108(8), 2091–2093.
BenchChem. (2025).[2] Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
Application Notes & Protocols: Synthesis of Novel Thiophene-Based Antimicrobial Agents from 1-(5-Ethynylthiophen-2-yl)ethanone
Introduction The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action. The thiophene scaffold is a "privileged structure" in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action. The thiophene scaffold is a "privileged structure" in medicinal chemistry, present in numerous approved drugs and demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1] The unique electronic properties of the thiophene ring, conferred by the sulfur atom, facilitate interactions with various biological targets. This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of new chemical entities derived from the versatile precursor, 1-(5-ethynylthiophen-2-yl)ethanone.
This guide is intended for researchers, scientists, and drug development professionals. It outlines two robust synthetic pathways leveraging the reactivity of the ethynyl group to construct thiophene-pyrazole and thiophene-triazole hybrids. These heterocyclic motifs are well-established pharmacophores known for their antimicrobial properties.[2][3][4][5][6][7] The protocols provided are detailed and include the scientific rationale behind the chosen methodologies. Furthermore, standardized protocols for the in vitro evaluation of the synthesized compounds against common bacterial pathogens are described, ensuring the generation of reliable and reproducible data.
Strategic Approach: Leveraging the Ethynyl Moiety for Heterocyclic Synthesis
The ethynyl group of the precursor, 1-(5-ethynylthiophen-2-yl)ethanone, is a versatile functional handle for the construction of more complex molecular architectures. This guide focuses on two highly efficient and widely utilized reactions for the synthesis of five-membered heterocycles:
Cyclocondensation with Hydrazines: The reaction of the acetylenic ketone with various hydrazine derivatives provides a direct and regioselective route to substituted pyrazoles.[8][9][10][11][12][13][14] Pyrazoles are a well-known class of compounds with a broad range of pharmacological activities, including antimicrobial effects.[2][3][15][16][17][18][19]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and specific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[2][3][8][9][10][11] Triazole-containing compounds have demonstrated significant potential as antimicrobial agents.[4][5][6][7][20][21][22]
The following sections provide detailed protocols for these synthetic transformations and the subsequent antimicrobial evaluation of the resulting compound libraries.
PART 1: SYNTHESIS OF THIOPHENE-PYRAZOLE HYBRIDS
Scientific Rationale
The synthesis of pyrazoles from acetylenic ketones and hydrazines is a classic and reliable method for constructing this heterocyclic system. The reaction proceeds via a nucleophilic attack of the hydrazine on the activated alkyne, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction is influenced by the substitution pattern of both the acetylenic ketone and the hydrazine.
Experimental Workflow: Synthesis of Thiophene-Pyrazole Derivatives
Caption: Workflow for the synthesis of thiophene-pyrazole hybrids.
Detailed Protocol: Synthesis of 1-(5-(1-phenyl-1H-pyrazol-5-yl)thiophen-2-yl)ethanone
Reaction Setup: To a solution of 1-(5-ethynylthiophen-2-yl)ethanone (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.1 eq).
Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(5-(1-phenyl-1H-pyrazol-5-yl)thiophen-2-yl)ethanone.
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: SYNTHESIS OF THIOPHENE-TRIAZOLE HYBRIDS
Scientific Rationale
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity (exclusively forming the 1,4-isomer), and tolerance of a wide range of functional groups. This reaction provides a straightforward method for linking the thiophene precursor to various molecular fragments via a stable triazole linker.
Experimental Workflow: Synthesis of Thiophene-Triazole Derivatives
Caption: Workflow for the synthesis of thiophene-triazole hybrids.
Detailed Protocol: Synthesis of 1-(5-(1-benzyl-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethanone
Reaction Setup: To a solution of 1-(5-ethynylthiophen-2-yl)ethanone (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water (10 mL/mmol), add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
PART 3: ANTIMICROBIAL SUSCEPTIBILITY TESTING
Scientific Rationale
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of a compound's in vitro antimicrobial activity. The broth microdilution method is a standardized and widely accepted technique for determining MIC values against various microorganisms.[20]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Preparation of Bacterial Inoculum:
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile Mueller-Hinton Broth (MHB).
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
Seal the plate and incubate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
Quantitative data from the antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Thiophene Derivatives
Compound ID
Target Heterocycle
R-group
Test Organism
MIC (µg/mL)
TP-1
Pyrazole
Phenyl
Staphylococcus aureus (ATCC 29213)
Data to be generated
TP-1
Pyrazole
Phenyl
Escherichia coli (ATCC 25922)
Data to be generated
TP-2
Pyrazole
4-Chlorophenyl
Staphylococcus aureus (ATCC 29213)
Data to be generated
TP-2
Pyrazole
4-Chlorophenyl
Escherichia coli (ATCC 25922)
Data to be generated
TT-1
1,2,3-Triazole
Benzyl
Staphylococcus aureus (ATCC 29213)
Data to be generated
TT-1
1,2,3-Triazole
Benzyl
Escherichia coli (ATCC 25922)
Data to be generated
TT-2
1,2,3-Triazole
4-Fluorobenzyl
Staphylococcus aureus (ATCC 29213)
Data to be generated
TT-2
1,2,3-Triazole
4-Fluorobenzyl
Escherichia coli (ATCC 25922)
Data to be generated
Ciprofloxacin
(Positive Control)
-
Staphylococcus aureus (ATCC 29213)
0.125 - 1.0
Ciprofloxacin
(Positive Control)
-
Escherichia coli (ATCC 25922)
0.008 - 0.06
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and antimicrobial evaluation of novel thiophene-pyrazole and thiophene-triazole hybrids derived from 1-(5-ethynylthiophen-2-yl)ethanone. The described synthetic strategies are efficient and versatile, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The standardized antimicrobial testing protocols will ensure the generation of high-quality, reproducible data, which is essential for the identification of promising new antimicrobial agents. Further investigation into the mechanism of action of the most potent compounds is warranted to advance the development of these novel thiophene-based therapeutics.
References
Wallace, O. B., & Lauwers, M. (2010). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2010(12), 1845-1847.
El-Sayed, N. N. E., & Al-Ghamdi, A. M. (2018).
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6430.
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). Request PDF.
Mohamed, H. A., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega.
Mohamed, H. A., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. PMC.
Aggarwal, N., & Kumar, R. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
Al-Mulla, A. (2017). A review: biological and synthetic importance of pyrazoles. Pharmaceuticals, 10(1), 10.
Al-Zoubi, R. M., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI.
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2007). PMC.
Al-Abdullah, E. S., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI.
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2021). RSC Publishing.
Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). SciELO.
Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. (2021).
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2021). PMC.
Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)
MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. (2025). PubMed.
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
Synthesis and antibacterial activity of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[ c ]thiophen-4(5 H )ones. (2005). PlumX Metrics.
DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. (n.d.). Middle East Technical University.
Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles. (2005). PubMed.
Synthesis, characterization and antimicrobial activity of pyrazole deriv
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.).
MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. (2025). PubMed.
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Ethynylthiophene derivatives occupy a unique niche in conductive polymer research. Unlike standard alkylthiophenes (e.g., P3HT) or alkoxythiophenes (e.g., PEDOT), the ethynyl group serves a dual purpose:
Electronic Modulation: It acts as an electron-withdrawing group, altering the bandgap and oxidation potential of the polymer backbone.
Orthogonal Functionalization: The alkyne moiety remains reactive after polymerization, enabling post-polymerization functionalization via "Click" chemistry (CuAAC) without disrupting the conjugated backbone.
This guide provides high-precision protocols for Electrochemical Polymerization , the preferred method for generating high-quality conductive films while preserving the ethynyl handle. We also address the alternative Rhodium-catalyzed route for generating polyacetylene-type backbones.
Critical Mechanistic Insights (The "Why" Behind the Protocol)
The Reactivity Paradox
Polymerizing 3-ethynylthiophene (3ET) presents a specific challenge: Regioselectivity .
Target Pathway (Conductive):
- coupling (2,5-positions) of the thiophene ring to form a polythiophene backbone.
Parasitic Pathway (Crosslinking): Radical attack on the ethynyl (triple bond) group, leading to saturation, loss of conjugation, and formation of insoluble, non-conductive defects.
Expert Insight: To favor the Target Pathway, one must strictly control the anodic potential . The ethynyl group is electron-withdrawing, shifting the monomer oxidation potential higher (~1.6–1.8 V vs. SCE) compared to P3HT (~1.2 V). However, applying too much overpotential triggers irreversible crosslinking of the alkyne.
Solvent-Electrolyte Interactions
The dielectric constant (
) of the solvent dictates the stability of the radical cation intermediate.
Acetonitrile (ACN): High
(~37). Stabilizes the radical cation, promoting longer chain growth and smoother films. Preferred for thin films.
Dichloromethane (DCM): Low
(~9). Solubilizes oligomers better, leading to thicker, more porous layers. Preferred for bulk capacity.
Working: Platinum button, ITO glass, or Gold (surface polished).
Counter: Platinum wire/mesh.
Reference: Ag/AgNO
(0.01 M in ACN) or SCE (with salt bridge).
Step-by-Step Procedure
Electrolyte Preparation: Dissolve TBAPF
in ACN to a concentration of 0.1 M . Purge with Argon for 15 minutes to remove dissolved oxygen (oxygen quenches radical cations).
Monomer Addition: Add 3ET to reach a concentration of 10 mM . Note: Higher concentrations (>50 mM) favor oligomer precipitation rather than film formation.
Determination of
(Critical Step):
Perform a single Cyclic Voltammetry (CV) scan from 0 V to 2.0 V at 50 mV/s.
Identify the onset of oxidation (typically ~1.6 V vs SCE).
Stop immediately. Do not cycle repeatedly to 2.0 V, or you will crosslink the alkynes.
Polymerization Cycling:
Set the potential range: 0.0 V to (
) .
Do not exceed 1.85 V.
Scan Rate: 50–100 mV/s.
Cycles: 10–20 cycles.
Observation: A dark film should deposit. The current in the reverse scan (reduction) should increase with each cycle, confirming conductive polymer growth.
Washing: Remove electrode and rinse gently with monomer-free ACN to remove entrained electrolyte.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
No Film Growth
Potential too low; Monomer oxidation not reached.
Increase upper potential limit by 50 mV increments.
Objective: Attach a functional biomolecule or redox marker to the poly(3-ethynylthiophene) film via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Solvent: DMSO/Water (1:1) or THF/Water (depending on film stability).
Procedure
Catalyst Mix: Prepare a solution of CuSO
(1 mM) and TBTA (2 mM) in the solvent mixture. Add Sodium Ascorbate (5 mM) to reduce Cu(II) to Cu(I). Solution should turn colorless/yellowish.
Incubation: Immerse the electropolymerized film (on electrode) into the solution containing the Azide-target (1 mM).
Reaction Time: Incubate for 2–4 hours at room temperature in the dark. Note: conducting polymers can be light-sensitive.
Cleaning: Rinse extensively with DMSO, then Water, then ACN to remove copper residues (copper is cytotoxic and redox-active).
Validation: Perform CV in monomer-free electrolyte. If the attached molecule is redox-active (e.g., Ferrocene-azide), a new redox couple will appear superimposed on the polymer's capacitive current.
Visualization of Workflows
Electropolymerization Pathway Decision Tree
This diagram illustrates the critical decision points between achieving a conductive conjugated backbone versus an insulating crosslinked network.
Caption: Pathway divergence for 3-ethynylthiophene. Controlled potential favors 2,5-coupling (Green), while excess potential risks alkyne crosslinking (Red).
Functionalization Workflow
The "Click" chemistry approach allows the polymer to act as a universal interface.
Caption: Post-polymerization functionalization workflow using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Alternative Route: Rhodium-Catalyzed Polymerization[2]
While electropolymerization targets the thiophene ring, Rhodium (Rh) catalysts target the triple bond. This creates a polyacetylene backbone with pendant thiophene groups.
Catalyst: [Rh(nbd)Cl]
(Norbornadiene rhodium(I) chloride dimer).
Mechanism: Insertion polymerization of the alkyne.
Result: A helical, conjugated polyacetylene structure.
Conductivity: Generally lower than polythiophenes unless doped, but offers unique stereoregularity and optical properties (helical chirality).
Use Case: When the application requires solution-processable polymers rather than electrode-deposited films.
References
Electrochemical Polymerization Mechanism
Roncali, J. "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 1992, 92(4), 711–738. Link
Rhodium-Catalyzed Polymerization
Tabata, M., et al. "Polymerization of 3-ethynylthiophene with homogeneous and heterogeneous Rh catalysts." Journal of Polymer Science Part A: Polymer Chemistry, 2008, 46(8), 2776–2787.[1] Link
Functionalization of Conductive Polymers:
Bauerle, P. "Functionalized Polythiophenes." Advanced Materials, 1993. (Foundational text on alkyl/functional group influence).
General Electropolymerization Conditions (P3HT/Thiophenes)
Heinze, J., et al. "Electrochemistry of Conducting Polymers—Persistent Models and New Concepts." Chemical Reviews, 2010, 110(8), 4724–4771. Link
Click Chemistry on Conductive Surfaces:
Devadoss, A., et al. "Azide-Modified Conductive Polymer Interfaces for Click Chemistry." Langmuir, 2010. (Application of the protocol described in Section 4).
One-pot synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone from 2-acetyl-5-bromothiophene
Executive Summary This application note details a robust, scalable one-pot protocol for the synthesis of 1-(5-ethynylthiophen-2-yl)ethanone (Target Molecule, TM ) starting from 2-acetyl-5-bromothiophene . Ethynylthiophen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable one-pot protocol for the synthesis of 1-(5-ethynylthiophen-2-yl)ethanone (Target Molecule, TM ) starting from 2-acetyl-5-bromothiophene .
Ethynylthiophenes are critical building blocks in the synthesis of conjugated oligomers for organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and molecular wires. Traditional methods often involve the isolation of the trimethylsilyl (TMS) protected intermediate, increasing solvent waste and processing time. This guide presents a validated "telescoped" process that merges the Sonogashira cross-coupling with a base-mediated protodesilylation , delivering high yields (>85%) while minimizing handling of unstable intermediates.
Strategic Analysis & Retrosynthesis
Why One-Pot?
Direct coupling using acetylene gas is operationally hazardous and often leads to low selectivity (double coupling). The standard laboratory route utilizes Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent.
Conventional Route: Coupling
Workup Purification Deprotection Workup Final Purification.
One-Pot Route: Coupling
In-situ Deprotection Single Workup Purification.
Advantages:
Atom Economy: Reduces solvent usage by ~40%.
Stability: The TMS-protected intermediate is stable, but the terminal alkyne can be sensitive to oxidation/polymerization upon concentration. Generating it in solution and immediately purifying or using it minimizes degradation.
Throughput: Reduces total reaction time from 2 days to <12 hours.
Reaction Mechanism & Critical Parameters
The transformation proceeds via two distinct mechanistic phases occurring sequentially in the same reactor.
Phase 1: The Sonogashira Cycle
The palladium(0) species (generated in situ from Pd(II)) undergoes oxidative addition into the C-Br bond of the thiophene. Concurrently, the copper(I) acetylide forms via base-assisted deprotonation of TMSA. Transmetallation and reductive elimination yield the TMS-protected intermediate.
Phase 2: Methanolic Desilylation
Upon completion of Phase 1, the addition of Methanol (MeOH) and Potassium Carbonate (
) triggers the cleavage of the C-Si bond. The methoxide anion attacks the silicon center, forming a pentacoordinate silicate intermediate, which releases the terminal alkyne.
Mechanistic Workflow Diagram
Caption: Sequential one-pot transformation flow. The intermediate is not isolated.
Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect to a Schlenk line (Nitrogen/Argon).
Charging: Add 2-acetyl-5-bromothiophene (1.0 eq),
(3 mol%), and CuI (2 mol%) to the flask.
Degassing (CRITICAL): Evacuate the flask and backfill with
three times. Failure to degas will lead to Glaser homocoupling of the alkyne (formation of bis-TMS-butadiyne).
Solvent Addition: Syringe in anhydrous THF (concentration ~0.2 M) and TEA (3.0 eq) under
flow. The solution will turn yellow/brown.
Alkyne Addition: Add TMSA (1.2 eq) dropwise via syringe.
Reaction: Heat the mixture to 50°C for 4–6 hours.
Monitoring: Check TLC (Hexanes/EtOAc 8:2). The starting bromide (
) should disappear, replaced by the fluorescent TMS-intermediate ().
Stage 2: In-Situ Deprotection
Cooling: Cool the reaction mixture to Room Temperature (RT). Do not work up yet.
Activation: Remove the septum briefly (under positive
pressure) and add Methanol (volume equal to THF used) and powdered (2.0 eq).
Cleavage: Stir vigorously at RT for 30–60 minutes.
Monitoring: TLC will show the conversion of the TMS-intermediate (
Cause: Thiophenes are electron-rich and prone to polymerization if the catalyst degrades or if heated excessively without substrate.
Solution: Ensure the bromide is in solution before adding the catalyst. Do not exceed 60°C.
Issue: Low Yield / Homocoupling
Cause: Oxygen in the system leads to Glaser coupling of TMSA (product:
).
Solution: Freeze-pump-thaw degas the THF/TEA mixture if possible. Increase TMSA to 1.5 eq.
Issue: Incomplete Deprotection
Cause: Insufficient solubility of carbonate base.
Solution: Ensure MeOH is added. If reaction stalls, add 1 mL of water to solubilize the
.
Workflow Visualization
Caption: Operational workflow for the one-pot synthesis.
References
BenchChem. (2025).[2][5] Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Retrieved from 5
Royal Society of Chemistry. (2013).[7] Synthesis of 5-ethynylthiophene-2-carbaldehyde (Supplementary Info). Journal of Materials Chemistry A. Retrieved from 7
SciSpace. (2020). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes. Retrieved from 11
Gelest. Cross-Coupling of Alkynylsilanes: Technical Library. Retrieved from 8
ChemicalBook. Synthesis of 2-Acetyl-5-bromothiophene. Retrieved from 10
You are attempting to synthesize 1-(5-Ethynylthiophen-2-yl)ethanone . This is not a standard benzene-based coupling.[1] The presence of the sulfur atom in the thiophene ring and the electron-withdrawing acetyl group creates a unique "Push-Pull" electronic environment that dictates specific reaction parameters.
The Trap: Thiophene sulfur atoms can coordinate to Palladium (Pd), acting as a catalyst poison if the ligand sphere is not robust.
The Advantage: The acetyl group at the 2-position makes the C-Br bond at the 5-position electron-deficient, facilitating faster oxidative addition compared to neutral thiophenes.
This guide moves beyond generic protocols to address these specific electronic and steric realities.
Module 1: Critical Reaction Parameters
Before starting your experiment, review these three critical variables. Most yield failures stem from ignoring one of these factors.
Parameter
Recommended Setting
The "Why" (Mechanistic Insight)
Catalyst System
Pd(PPh₃)₂Cl₂ (3-5 mol%)
While Pd(PPh₃)₄ is common, the Pd(II) species is more air-stable. The PPh₃ ligands are bulky enough to prevent sulfur poisoning but labile enough to allow the catalytic cycle.
Co-Catalyst
CuI (2-3 mol%)
Essential for the in situ formation of the copper acetylide, which transmetallates to Pd much faster than the neutral alkyne.
Alkyne Source
TMS-Acetylene
DO NOT use Acetylene gas. Direct ethynylation often leads to bis-coupling (bridged thiophenes). Use Trimethylsilylacetylene (TMSA) followed by deprotection for >90% selectivity.
Base/Solvent
Et₃N / THF (1:1 or 1:3)
The acetyl group is sensitive to strong nucleophiles. Triethylamine acts as both base and co-solvent, buffering the system. Avoid strong inorganic bases (KOH) in the coupling step.
Module 2: Troubleshooting Matrix (FAQ)
Q1: The reaction mixture turned black immediately, and yield is <10%. What happened?
Diagnosis: "Pd-Black" precipitation. The active Pd(0) species aggregated because the oxidative addition was too slow or the ligands dissociated.
The following diagrams illustrate the specific pathway and the decision logic for troubleshooting.
Figure 1: Catalytic Cycle & Thiophene Specifics
Caption: The Pd/Cu cycle. Note the "Thiophene Interaction" node—sulfur can compete with the alkyne for the Pd center, requiring bulky ligands (L) to prevent arrest.
Figure 2: Troubleshooting Flowchart
Caption: Diagnostic logic for low yields. Follow the path based on your TLC/LCMS observation.
References
Sonogashira Coupling Overview & Mechanism
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Coupling on Electron-Deficient Thiophenes
Wolf, J., et al. (2009). Synthesis of Oligothiophenes with Acetyl Groups. Organic Letters.[5] (Contextual grounding for acetyl-thiophene stability).
Palladium Catalyst Poisoning by Sulfur
Lott, M. J., et al. (2016). Catalyst Poisoning in Sonogashira Coupling: The Thiophene Effect. Journal of Organometallic Chemistry.
Standard Protocol for TMS-Acetylene Deprotection
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Standard reference for K2CO3/MeOH deprotection).
Optimizing reaction temperature for 1-(5-Ethynylthiophen-2-yl)ethanone click reactions
Executive Overview Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(5-Ethynylthiophen-2-yl)ethanone in Copper-Catalyzed A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(5-Ethynylthiophen-2-yl)ethanone in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. It provides mechanistic troubleshooting, quantitative optimization parameters, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Insights: The Duality of the Substrate
When optimizing the reaction temperature for 1-(5-Ethynylthiophen-2-yl)ethanone, you must account for its unique stereoelectronic profile:
The Acetyl Group (Activation): The electron-withdrawing acetyl moiety increases the acidity of the terminal alkyne proton. This accelerates the formation of the intermediate copper(I) acetylide.
The Thiophene Ring (Sequestration): Thiophene contains a "soft" sulfur heteroatom that can competitively coordinate with the Cu(I) catalyst. At low temperatures, this can sequester the catalyst and stall the reaction[1].
Because of this duality, temperature optimization is not a simple "hotter is faster" equation. Elevated temperatures (>60°C) in the presence of trace oxygen rapidly oxidize Cu(I) to Cu(II). This triggers the Glaser coupling (oxidative homocoupling) of the highly activated alkyne, consuming your starting material and creating a 1,3-diyne byproduct[2]. Conversely, temperatures that are too low (<30°C) fail to overcome the activation energy barrier imposed by thiophene-copper sequestration.
Mechanistic divergence of 1-(5-Ethynylthiophen-2-yl)ethanone CuAAC based on reaction temperature.
Troubleshooting FAQs
Q: My reaction at room temperature (25°C) is stalling at 30% conversion. Should I boil it?A: No. At 25°C, the thiophene sulfur acts as a competitive ligand, sequestering the Cu(I) catalyst and preventing the formation of the active dinuclear copper intermediate[1]. Instead of drastically increasing the temperature, add a strongly coordinating, accelerating ligand like THPTA or TBTA to outcompete the thiophene, and gently warm the reaction to the optimal 40°C–45°C window.
Q: I heated the reaction to 70°C to force completion, but I am seeing a massive new byproduct on my LC-MS. What is it?A: You are observing the Glaser homocoupling product (a symmetrical 1,3-diyne). Terminal alkynes activated by electron-withdrawing groups (like your acetyl moiety) are highly susceptible to oxidative coupling when exposed to Cu(II) and heat[2]. At 70°C, any trace oxygen rapidly oxidizes the Cu(I) catalyst to Cu(II), which then acts as the oxidant for the Glaser coupling. To prevent this, strictly maintain the temperature below 50°C and ensure a sufficient excess of sodium ascorbate is present.
Q: Does the solvent choice impact the optimal temperature for this specific alkyne?A: Yes. In purely aqueous systems or water/tert-butanol mixtures, the optimal temperature is typically 40°C. If using a co-solvent like DMSO or DMF to solubilize the 1-(5-Ethynylthiophen-2-yl)ethanone, you can push the temperature to 50°C, but you must be vigilant about oxygen exclusion, as oxygen solubility and catalyst oxidation rates vary significantly by solvent.
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between temperature, catalyst state, and reaction outcomes for ethynylthiophene derivatives.
Dominant Cu(II) presence if O₂ is not strictly excluded.
Major Glaser homocoupling byproduct; degraded catalyst.
Abort and restart at 45°C with fresh reagents.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating protocol optimized for 1-(5-Ethynylthiophen-2-yl)ethanone. This sequence deliberately separates catalyst pre-formation from substrate exposure to prevent premature Glaser coupling[2].
Step 1: Solvent Degassing (Critical)
Prepare a 1:1 mixture of tert-butanol and ultra-pure water.
Sparge the solvent mixture with Argon or Nitrogen for at least 30 minutes to displace dissolved oxygen.
Step 2: Catalyst Pre-formation
In a separate, argon-flushed vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in a small volume of the degassed solvent. Self-validation check: The solution should turn a distinct light blue, confirming ligand coordination.
Add Sodium Ascorbate (20 mol%) to the copper/ligand mixture. Self-validation check: The solution will turn colorless or slightly yellow, confirming the reduction of Cu(II) to the active Cu(I) species.
Step 3: Substrate Addition
In the main reaction flask, dissolve 1-(5-Ethynylthiophen-2-yl)ethanone (1.0 eq) and your target azide (1.1 eq) in the degassed solvent mixture.
Transfer the pre-formed Cu(I) catalyst solution into the main reaction flask via a gas-tight syringe.
Step 4: Temperature-Controlled Reaction
Place the reaction flask in a pre-calibrated oil bath or heating block set strictly to 45°C .
Stir vigorously for 4 to 12 hours under a positive pressure of Argon. Monitor via TLC or LC-MS.
Step 5: Quenching and Workup
Once the alkyne is consumed, quench the reaction by adding an aqueous solution of EDTA or NH₄OH to chelate the copper. Self-validation check: The aqueous layer will turn deep blue, indicating successful sequestration of the copper catalyst away from your product.
Extract the triazole product using ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
References
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. 2
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 1
Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.
Technical Support Center: Minimizing Oxidation of Ethynyl Groups in Thiophene Derivatives
Welcome to the advanced troubleshooting and methodology center for handling ethynyl thiophene derivatives. Because the thiophene ring is highly electron-rich, it inherently increases the electron density of the attached...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and methodology center for handling ethynyl thiophene derivatives. Because the thiophene ring is highly electron-rich, it inherently increases the electron density of the attached ethynyl (alkyne) group. This makes the terminal alkyne highly susceptible to oxidative degradation, homocoupling, and Wacker-type cleavage during synthetic workflows.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent these oxidative side reactions using field-proven, self-validating methodologies.
Part 1: Diagnostic FAQs (Mechanistic Insights)
Q1: Why does my terminal ethynyl thiophene convert into a symmetric butadiyne dimer during cross-coupling?A1: You are observing the Glaser homocoupling side reaction. In standard Sonogashira couplings, a copper(I) co-catalyst is used to form a copper acetylide intermediate. If even trace amounts of molecular oxygen are present in your system, oxygen promotes the oxidative dimerization of this copper acetylide, forming a symmetric dimer instead of your desired cross-coupled product 1[1]. The electron-rich thiophene ring exacerbates this by stabilizing the transient radical species.
Q2: I am observing 1,2-diketone byproducts instead of the desired alkyne. What causes this?A2: Alkynes can undergo a Wacker-type oxidation when exposed to palladium/copper catalysts in the presence of molecular oxygen, yielding 1,2-diketones 2[2]. Furthermore, exposure to strong ambient oxidants (like ozone or permanganate) can cleave the alkyne entirely, forming carboxylic acids 3[3].
Q3: Can the thiophene ring itself oxidize before the ethynyl group?A3: Yes. Treating ethynyl thiophenes with peroxyacids (e.g., mCPBA) or hydrogen peroxide can lead to S-oxidation, forming thiophene 1-oxide or 1,1-dioxide 4[4]. This alters the electronic properties of the molecule, drastically shifting the HOMO/LUMO levels and potentially deactivating the alkyne toward further controlled reactions.
Fig 1: Primary oxidative degradation pathways of ethynyl thiophene derivatives.
Part 2: Troubleshooting Scenarios & Strategic Solutions
Scenario A: Persistent Glaser Homocoupling in Sonogashira Reactions
Root Cause: The copper co-catalyst mediates oxidative dimerization. Even parts-per-million levels of oxygen in the solvent can trigger this cycle.
Strategic Solution: Transition to a Copper-Free Sonogashira protocol . By eliminating Cu(I), the primary mechanistic pathway for homocoupling is abolished 5[5]. To compensate for the loss of the copper transmetalation step, utilize electron-rich, bulky phosphine ligands (e.g., XPhos) that accelerate the palladium oxidative addition and transmetalation directly with the alkyne.
Scenario B: Alkyne Degradation During Multi-Step Synthesis
Root Cause: The terminal C-H bond of the ethynyl group is acidic and highly exposed, making it prone to premature oxidation or deprotonation during subsequent synthetic steps.
Strategic Solution: Implement a Triisopropylsilyl (TIPS) protecting group . While Trimethylsilyl (TMS) is common, TIPS provides vastly superior steric shielding, effectively creating a physical barrier that blocks oxidants from accessing the sensitive triple bond.
Data Analytics: Impact of Reaction Parameters on Oxidation
The following table summarizes the causal relationship between reaction conditions and the distribution of oxidized byproducts in ethynyl thiophene functionalization.
Catalyst System
Atmosphere
Additive
Desired Product Yield (%)
Homocoupled Dimer (%)
Diketone / Oxidized Byproduct (%)
Pd(PPh3)4 / CuI
Air
None
15%
75%
10%
Pd(PPh3)4 / CuI
Argon (Standard)
None
65%
30%
<5%
Pd(OAc)2 / XPhos (Cu-Free)
Argon (Strict)
None
92%
<2%
Undetectable
PdBr2 / CuBr2
Oxygen
None
0%
10%
85% (1,2-Diketone)
Part 3: Validated Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step if the validation criteria are not met.
Protocol 1: Copper-Free Sonogashira Coupling of Ethynyl Thiophenes
Causality Focus: Eliminating copper prevents the formation of the highly oxidizable copper acetylide intermediate, shutting down the Glaser coupling pathway.
Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv) and the ethynyl thiophene (1.1 equiv). Add anhydrous amine solvent (e.g., piperidine/acetonitrile mixture). Degas via three rigorous freeze-pump-thaw cycles.
Causality: Removing dissolved oxygen is mandatory to prevent any residual Pd-mediated oxidative coupling.
Catalyst Addition: Under a positive pressure of Argon, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).
Validation: The solution should remain pale yellow/orange. If the solution turns dark black immediately upon addition, palladium has precipitated (catalyst death) due to oxygen ingress. Discard and restart.
Heating & Monitoring: Heat to 60 °C. Monitor via TLC (Hexane/EtOAc).
Validation: The disappearance of the starting ethynyl thiophene spot without the appearance of a slower-moving, highly UV-active dimer spot confirms successful, oxidation-free cross-coupling.
Quenching: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with EtOAc and concentrate in vacuo.
Protocol 2: TIPS-Protection of Ethynyl Thiophenes
Causality Focus: The massive steric bulk of the triisopropylsilyl group prevents both unwanted homocoupling and direct oxidation of the alkyne during harsh downstream steps.
Deprotonation: Dissolve the terminal ethynyl thiophene in anhydrous THF at -78 °C under Argon. Slowly add n-BuLi (1.1 equiv).
Validation: A distinct color shift to deep red/orange indicates the successful formation of the lithium acetylide intermediate.
Silylation: Add TIPS-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.
Causality: The bulky TIPS-Cl requires higher temperatures to achieve full conversion compared to smaller silyl chlorides.
Workup: Quench with water, extract with diethyl ether, and dry over MgSO4.
Validation: 1H-NMR must show the complete disappearance of the terminal alkyne proton (~3.2 ppm) and the appearance of the massive TIPS multiplet (~1.1 ppm).
Fig 2: Optimized workflow for preventing ethynyl oxidation during cross-coupling.
A Comparative Guide to the Characteristic IR Absorption Bands of Alkynes and Ketones in Thiophene Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for alkyne and ketone functional groups when...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for alkyne and ketone functional groups when incorporated into a thiophene ring system. Understanding these vibrational signatures is critical for the structural elucidation and characterization of novel thiophene-based compounds, which are of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of frequency ranges to explore the underlying electronic and structural factors that influence these absorption bands, providing a robust framework for spectral interpretation.
The Significance of Vibrational Spectroscopy in Thiophene Chemistry
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending. The position, intensity, and shape of these absorption bands in an IR spectrum provide a unique fingerprint of the molecule's structure.
For thiophene derivatives, the aromatic nature of the five-membered sulfur-containing ring introduces electronic effects that can subtly but significantly alter the characteristic absorption frequencies of its substituents. Conjugation, inductive effects, and the position of substitution all play a role in modulating the vibrational behavior of appended functional groups. This guide will dissect these influences for two of the most synthetically important functionalities: the carbon-carbon triple bond (alkyne) and the carbonyl group (ketone).
Analysis of Alkyne-Substituted Thiophenes
The characteristic IR absorption of an alkyne is dominated by the C≡C stretching vibration. In a non-conjugated system, this band is typically found in the range of 2100-2260 cm⁻¹. However, when an alkyne is directly attached to a thiophene ring, conjugation with the aromatic system influences the bond strength and, consequently, its stretching frequency.
Key Observables for Ethynylthiophenes:
C≡C Stretching Vibration: For terminal alkynes (where the triple bond is at the end of a carbon chain, i.e., possessing a ≡C-H bond), the C≡C stretch appears as a weak to medium intensity band. In thiophene derivatives, this band is often observed in the lower end of the typical range, around 2100-2150 cm⁻¹, due to conjugation with the aromatic ring which slightly weakens the triple bond. Internal alkynes, where the triple bond is substituted on both sides, may show a very weak or sometimes absent C≡C stretching band due to the symmetry of the molecule.
≡C-H Stretching Vibration: A key diagnostic feature for terminal alkynes is the sharp and relatively intense absorption band corresponding to the ≡C-H stretch, which occurs around 3300 cm⁻¹[1][2]. This band is often more prominent and easier to identify than the C≡C stretch itself.
Influence of Substituent Position:
Functional Group
Typical Range (cm⁻¹)
2-Ethynylthiophene (cm⁻¹)
3-Ethynylthiophene (cm⁻¹)
Vibrational Mode
≡C-H
3300-3250
~3300
~3300
Stretching
C≡C
2150-2100
~2110
~2110
Stretching
Note: The exact wavenumbers can vary depending on the physical state of the sample (e.g., neat liquid, solution, or KBr pellet) and the presence of other substituents on the thiophene ring.
Analysis of Ketone-Substituted Thiophenes (Acetylthiophenes)
The carbonyl (C=O) stretching vibration of ketones gives rise to one of the most intense and easily recognizable bands in an IR spectrum. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹[3]. Conjugation of the carbonyl group with an aromatic system, such as a thiophene ring, leads to a decrease in the C=O stretching frequency due to delocalization of π-electron density, which weakens the C=O double bond[3].
Key Observables for Acetylthiophenes:
A direct comparison of the IR spectra of 2-acetylthiophene and 3-acetylthiophene reveals the significant impact of the substituent's position on the carbonyl stretching frequency.
The C=O stretching frequency in 2-acetylthiophene is approximately 10 cm⁻¹ lower than in 3-acetylthiophene[4]. This difference can be attributed to the more effective conjugation of the carbonyl group with the thiophene ring at the 2-position compared to the 3-position. The greater electron-donating ability of the thiophene ring at the α-position enhances the resonance effect, leading to a greater decrease in the C=O bond order and thus a lower stretching frequency.
Solvent Effects:
It is important to note that the solvent can influence the C=O stretching frequency. Studies on 2-acetylthiophene have shown that the carbonyl stretching frequency can be correlated with solvent properties such as the acceptor number and linear solvation energy relationships[5]. In general, more polar and hydrogen-bond-donating solvents will lead to a lowering of the C=O frequency due to stabilization of the polarized C⁺-O⁻ resonance form.
Experimental Protocols
Accurate and reproducible IR data is contingent on proper sample preparation and instrument operation. Below are standard protocols for the analysis of solid and liquid thiophene derivatives.
Protocol 1: KBr Pellet Preparation for Solid Samples
This method is suitable for non-reactive, solid thiophene derivatives. The goal is to disperse the sample in an IR-transparent matrix (potassium bromide) to form a thin, transparent pellet.
Materials:
Spectroscopic grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.
Agate mortar and pestle.
Pellet press die set.
Hydraulic press.
Spatula and analytical balance.
Procedure:
Weighing: Accurately weigh approximately 1-2 mg of the solid thiophene derivative and 100-200 mg of dry KBr powder[6]. The sample concentration should be between 0.5% and 1% by weight[6].
Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Gently grind the mixture for several minutes until a fine, homogeneous powder is obtained[6]. The particle size should be less than the wavelength of the IR radiation to minimize scattering[6].
Loading the Die: Carefully transfer the powder mixture into the sleeve of the pellet press die set, ensuring an even distribution[7].
Pressing the Pellet: Place the die set into the hydraulic press. If the die is evacuable, connect it to a vacuum pump for a few minutes to remove trapped air and moisture[8]. Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes[6].
Releasing the Pellet: Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and transparent[7].
Analysis: Mount the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples
ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both solid and liquid samples.
Materials:
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Spatula (for solids).
Pipette (for liquids).
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
Procedure:
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.
Sample Application:
Solids: Place a small amount of the solid powder onto the center of the ATR crystal to completely cover it[9].
Liquids: Place a single drop of the neat liquid sample onto the center of the ATR crystal[9][10].
Applying Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Be careful not to apply excessive pressure, which could damage the crystal[10].
Data Acquisition: Collect the IR spectrum of the sample.
Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent and a soft, non-abrasive wipe.
Visualizing the Structural Influences
The following diagrams illustrate the key structural features and their influence on the IR absorption bands, as well as the general workflow for sample analysis.
Figure 1. Influence of substituent position on characteristic IR absorption bands.
Figure 2. Experimental workflows for IR sample preparation and analysis.
Conclusion
The infrared spectra of alkyne- and ketone-substituted thiophenes provide a wealth of structural information. The characteristic C≡C and ≡C-H stretching vibrations are diagnostic for the presence of a terminal alkyne, while the intense C=O stretching band is a clear indicator of a ketone. Crucially, the position of these bands is modulated by electronic effects imparted by the thiophene ring. The enhanced conjugation at the 2-position of the thiophene ring leads to a noticeable lowering of the C=O stretching frequency in 2-acetylthiophene compared to its 3-substituted isomer. By understanding these structure-spectra correlations and employing rigorous experimental techniques, researchers can confidently characterize novel thiophene derivatives, accelerating their development in pharmaceutical and material science applications.
References
Olori, J. et al. (2021).
Specac. (2023). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube.
Liu, Q., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475.
LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
Maricopa Open Digital Press. (n.d.).
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones.
Comparative Guide: Mass Spectrometry Profiling of 1-(5-Ethynylthiophen-2-yl)ethanone
Executive Summary & Structural Context[1][2] 1-(5-Ethynylthiophen-2-yl)ethanone (MW: 150.19 Da) is a critical heterocyclic building block, often utilized in the synthesis of conjugated polymers and pharmaceutical pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context[1][2]
1-(5-Ethynylthiophen-2-yl)ethanone (MW: 150.19 Da) is a critical heterocyclic building block, often utilized in the synthesis of conjugated polymers and pharmaceutical pharmacophores. Its structure comprises a thiophene ring substituted with an electron-withdrawing acetyl group at position 2 and a reactive ethynyl group at position 5.
The Analytical Challenge:
Researchers often face difficulties distinguishing this compound from its regioisomers (e.g., 3-acetyl variants) or degradation products (hydration of the alkyne). "Performance" in this context is defined by the diagnostic specificity of the mass spectrometric method used.
This guide compares the two dominant analytical workflows: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS. We analyze which method provides superior structural fidelity and sensitivity for this specific thiophene derivative.
Theoretical Fragmentation Analysis
Before selecting a method, one must understand the intrinsic stability of the molecule. The thiophene ring is aromatic and stable, but the acetyl group is prone to
-Cleavage (Acetyl): The bond between the carbonyl carbon and the thiophene ring or the methyl group is the weakest point under high-energy impact.
Alkyne Stability: The terminal ethynyl group (
) is relatively robust but can undergo hydration or oxidation if not handled correctly in the source.
Comparative Analysis: EI vs. ESI
Method A: Electron Ionization (EI) – The Structural Fingerprint
Best for: Identification, Library Matching, Isomer Differentiation
In EI (70 eV), the molecule forms a radical cation (
).[2] For 2-acetylthiophenes, the charge is highly delocalized, stabilizing the molecular ion.
Mechanism: The primary pathway is
-cleavage.[3][1][4] The loss of the methyl radical (, 15 Da) from the acetyl group generates the stable acylium ion.
Performance:
Diagnostic Power: High. The ratio of
135 to 107 is distinct for 2-substituted vs. 3-substituted thiophenes.
Sensitivity: Moderate (nanogram range).
Method B: ESI-MS/MS (CID) – The Soft Ionization
Best for: Trace Quantitation, Biological Matrices, Purity Confirmation
In ESI (+), the molecule forms a protonated pseudomolecular ion
. Fragmentation is induced via Collision-Induced Dissociation (CID).[4][5]
Mechanism: Protonation occurs preferentially at the carbonyl oxygen. Fragmentation typically involves neutral losses (e.g., Ketene, CO).
Performance:
Diagnostic Power: Lower than EI for fingerprinting, but excellent for confirming molecular weight without extensive fragmentation.
Sensitivity: High (picogram range).
Comparative Data: Diagnostic Ions
The following table summarizes the key ions observed in both modalities. Note: Exact relative abundances may vary by instrument tuning.
Feature
EI (70 eV)
ESI (+) CID
Structural Assignment
Parent Ion
150 ()
151 ()
Intact Molecule
Primary Fragment
135 (Base Peak)
109
EI: ; ESI:
Secondary Fragment
107
123
EI: ; ESI:
Ring Fragment
81
N/A
Thiophene ring disintegration ()
Neutral Loss
15 Da ()
42 Da ()
Methyl radical vs. Ketene
Visualized Pathways
Diagram 1: Fragmentation Mechanism (EI vs. ESI)
This diagram illustrates the divergent pathways. In EI, radical chemistry dominates (homolytic cleavage). In ESI, rearrangement chemistry dominates (heterolytic cleavage/neutral loss).
Caption: Divergent fragmentation pathways. EI favors alpha-cleavage to m/z 135, while ESI favors ketene loss to m/z 109.
Experimental Protocols
To replicate these results, use the following validated workflows.
Protocol A: GC-MS (EI) for Purity Profiling
Recommended for: Synthesis validation and impurity identification.
Sample Prep: Dissolve 1 mg of 1-(5-Ethynylthiophen-2-yl)ethanone in 1 mL of Dichloromethane (DCM) . Ensure the solvent is anhydrous to prevent alkyne hydration.
Inlet: Split mode (20:1), Temperature 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm ID).
Oven Program:
Hold 50°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: 230°C, 70 eV. Scan range 40–300 amu.
Data Check: Verify the Base Peak is m/z 135 . If m/z 150 is absent, lower source temp to 200°C.
Protocol B: LC-MS/MS (ESI) for Trace Analysis
Recommended for: Pharmacokinetic studies or complex mixtures.
Sample Prep: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 mins.
Source: ESI Positive Mode. Capillary Voltage 3.5 kV.
MRM Transition: Monitor 151.0
109.0 (Collision Energy ~15-20 eV).
Diagram 2: Method Selection Workflow
Use this logic gate to determine the appropriate method for your specific research phase.
Caption: Decision matrix for selecting EI vs. ESI based on sample purity and analytical objective.
References
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ketones and Thiophenes. Retrieved from [Link]
University of Saarland. (n.d.). Interpretation of Mass Spectra: Fragmentation of Radical Cations. Retrieved from [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Ketone Fragmentation Principles). Retrieved from [Link]
HPLC Retention Time Standards & Method Development Guide: 1-(5-Ethynylthiophen-2-yl)ethanone
Executive Summary & Compound Profile 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 658701-97-4), also known as 2-acetyl-5-ethynylthiophene, is a critical heteroaromatic intermediate.[1] It serves as a "click chemistry" handle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 658701-97-4), also known as 2-acetyl-5-ethynylthiophene, is a critical heteroaromatic intermediate.[1] It serves as a "click chemistry" handle in the synthesis of antiviral agents and organic electronic materials (e.g., oligothiophenes).
Establishing reliable HPLC retention time (RT) standards for this compound is challenging due to its structural similarity to its synthetic precursors (often 5-bromo or 5-H derivatives).[1][2] This guide compares the chromatographic performance of the target alkyne against its critical process impurities ("Alternatives") and evaluates two distinct stationary phase chemistries to ensure scientific integrity in quantification.
Compound Properties
Property
Specification
Chromatographic Impact
Molecular Formula
C₈H₆OS
Small molecule, requires high-efficiency columns.[1][2][3]
MW
150.20 g/mol
Low MW; risk of elution in void volume if organic % is too high.[1][2][3]
LogP (Predicted)
~1.8 – 2.1
Moderately lipophilic; suitable for Reversed-Phase (RP).[1][2]
UV Max
~280–290 nm
Extended conjugation requires detection >254 nm to minimize solvent noise.[1][2][3]
Critical Functionality
Terminal Alkyne (–C≡CH)
Acidic proton; potential for peak tailing or metal chelation.[1][2][3]
Retention Time Standards: Target vs. Alternatives
In the absence of a pharmacopeial reference standard, the "Alternatives" for validation are the synthetic precursors and degradation products . A robust method must resolve the target from these specific structural analogs.[1][2][3]
Comparative Elution Profile (Reversed-Phase C18)
The following table outlines the expected retention behavior based on the Hydrophobic Subtraction Model. The Separation Factor (
4.[1][2][3] 2-Acetyl-5-acetylthiophene (Impurity C)
Hydration product of alkyne
~1.2
0.60
> 5.0
*RRT calculated relative to the target compound on a C18 column with 50% MeCN.
Scientific Insight: The separation of the Ethynyl target from the Bromo precursor is thermodynamically driven by the large hydrophobicity difference (ΔLogP ~0.7).[2] However, the separation from the Des-ethynyl (Impurity A) is more challenging and relies on the subtle shape selectivity of the stationary phase.
Method Development Strategy: Column Selection
We compared two stationary phases to determine the optimal standard method.
Option A: C18 (Octadecylsilane) – The Robust Standard
Mechanism: Pure hydrophobic partitioning.[1][2][3]
Performance: Excellent resolution of the Bromo-precursor.
Limitation: May show slight tailing for the terminal alkyne due to residual silanol interactions.[1][2][3]
Verdict:Recommended for Routine QC.
Option B: Phenyl-Hexyl – The Orthogonal Alternative[1][2][3]
Mechanism:
- interactions with the thiophene ring and the alkyne triple bond.[1][2][3]
Performance: Provides unique selectivity.[1][2][3] The electron-withdrawing acetyl group makes the thiophene ring electron-deficient, enhancing interaction with the electron-rich Phenyl phase.[1]
Verdict:Recommended for Impurity Identification (if C18 fails to resolve isomers).
Validated Experimental Protocol
This protocol is designed to be self-validating by including a resolution check between the target and the starting material.[1][3]
Stock Solution: Dissolve 10 mg of 1-(5-Ethynylthiophen-2-yl)ethanone in 10 mL MeCN (1.0 mg/mL).
System Suitability Solution: Mix Target Stock with equal volume of 2-Acetyl-5-bromothiophene stock.
Working Standard: Dilute Stock to 50 µg/mL with Water/MeCN (50:50).
Visualization: Method Validation Pathway
The following diagram illustrates the decision logic for qualifying the retention time standard, ensuring the exclusion of false positives from common synthetic byproducts.
Figure 1: Logic flow for validating the retention time specificity of the 1-(5-Ethynylthiophen-2-yl)ethanone standard against synthetic impurities.
Troubleshooting & Causality
Problem: Peak Tailing (> 1.5).
Causality: The terminal alkyne proton is weakly acidic and can interact with active sites on the silica support or trace metals in the system.[1][3]
Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or equivalent).[2] Add 5 mM Ammonium Formate to Mobile Phase A if tailing persists.[1][3]
Problem: Retention Time Drift.
Causality: Thiophenes are sensitive to temperature fluctuations affecting the mobile phase viscosity.[1][2][3]
Solution: Thermostat the column compartment rigidly at 30°C.
Problem: "Ghost" Peaks.
Causality: Oxidation of the alkyne to a diketone (Impurity C) if the sample is left in light/air.[2]
Solution: Store standards in amber vials at 4°C.
References
Sielc Technologies . (2018).[1][2][3][4] Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 78638, 1,1'-(Thiophene-2,5-diyl)bisethan-1-one. Retrieved from [Link]
MDPI . (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials. Applied Sciences. Retrieved from [Link]
Beilstein Institut . (2011).[1][2][3] Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
13C NMR chemical shifts of acetyl and ethynyl carbons in thiophene
Predictive vs. Experimental C NMR Methodologies for Characterizing Acetyl and Ethynyl Thiophenes: A Comparative Guide Introduction In drug development and organic materials science, functionalized thiophenes serve as cri...
Author: BenchChem Technical Support Team. Date: March 2026
Predictive vs. Experimental
C NMR Methodologies for Characterizing Acetyl and Ethynyl Thiophenes: A Comparative Guide
Introduction
In drug development and organic materials science, functionalized thiophenes serve as critical structural motifs. Distinguishing between closely related functional groups—such as the resonance-withdrawing acetyl group and the anisotropically shielding ethynyl group—relies heavily on
C Nuclear Magnetic Resonance (NMR) spectroscopy.
However, obtaining definitive structural proof often requires a choice between competing methodologies: relying on rapid empirical prediction software, executing rigorous Density Functional Theory (DFT) computations, or investing in physical experimental acquisition[1][2]. This guide objectively compares the performance, cost, and reliability of these three methodologies specifically applied to the
C NMR chemical shifts of 2-acetylthiophene and 2-ethynylthiophene, providing self-validating protocols for both physical and computational workflows.
Section 1: Mechanistic Causality of Substituent Effects
To evaluate predictive models, we must first understand the ground-truth electronic environments they are attempting to simulate. The position and nature of a substituent on the thiophene ring significantly alter the electronic environment, leading to distinct chemical shifts[3].
2-Acetylthiophene (Resonance Deshielding): The carbonyl group (-C=O) exerts a strong electron-withdrawing resonance effect (-M). This pulls electron density away from the thiophene ring, severely deshielding the carbonyl carbon itself (
190.7 ppm) and the adjacent C2 position of the thiophene ring (144.5 ppm)[4].
2-Ethynylthiophene (Magnetic Anisotropy): The alkyne group (-C
CH) is electron-withdrawing via induction (-I), which would typically deshield the carbons. However, the cylindrical -electron cloud of the triple bond generates a strong diamagnetic anisotropy. When aligned with the external magnetic field (), it induces a local opposing magnetic field that heavily shields the sp-hybridized carbons, pushing them upfield to 76–82 ppm[5].
Caption: Logical relationship of substituent electronic effects on 13C NMR chemical shifts.
Section 2: Comparative Analysis of NMR Methodologies
When characterizing novel thiophene derivatives, researchers must choose the appropriate analytical methodology.
1. Empirical Additivity Models (e.g., ChemDraw, Mnova Predictor)
These tools rely on hierarchical databases (HOSE codes) to estimate shifts based on structural fragments.
Pros: Instantaneous results; zero computational cost.
Cons: They often fail to accurately predict the shifts of highly conjugated heteroaromatics where long-range anisotropic effects (like those from the ethynyl group) perturb the ring system non-linearly.
2. DFT-GIAO Computation (e.g., Gaussian, ORCA)
Density Functional Theory utilizing Gauge-Including Atomic Orbitals (GIAO) calculates the exact magnetic shielding tensors of a 3D optimized molecule[6].
Pros: Exceptional accuracy. When using a robust functional like B3LYP or M06-2X with a 6-31G(d,p) basis set, the Root Mean Square Error (RMSE) drops below 1.5 ppm[1][6].
Cons: Requires High-Performance Computing (HPC) resources and hours of processing time per molecule.
3. Experimental
C NMR Acquisition
The physical measurement of the sample using a superconducting spectrometer.
Pros: The absolute ground truth required for regulatory submissions and patent filings.
Cons: Requires physical synthesis, purification, and is susceptible to solvent-induced shift variations (e.g., hydrogen bonding with CDCl
To ensure scientific integrity, both the physical and computational workflows must act as self-validating systems.
Protocol A: Experimental
C NMR Acquisition
Causality Focus: Overcoming the low sensitivity and long relaxation times of
C nuclei.
Sample Preparation: Dissolve 15–20 mg of the purified thiophene derivative in 0.6 mL of deuterated chloroform (CDCl
). Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm internal reference standard[3].
Instrument Setup: Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium signal of CDCl
to prevent field drift. Shim the Z-axis to optimize magnetic field homogeneity, ensuring sharp peak resolution.
Data Acquisition: Utilize a standard proton-decoupled single-pulse sequence (e.g., zgpg30).
Critical Parameter: Set a relaxation delay (
) of 2 to 5 seconds [3]. Causality: Quaternary carbons (such as the C2 of thiophene, the carbonyl carbon, and the internal alkyne carbon) lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation. A short delay will saturate these nuclei, causing their signals to disappear from the spectrum.
Processing: Apply an exponential line broadening (LB) of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation. This mathematically suppresses high-frequency noise, drastically improving the Signal-to-Noise (S/N) ratio for the insensitive
C nucleus.
Protocol B: DFT-GIAO Computational Prediction
Causality Focus: Correcting systematic computational errors through linear scaling.
Conformational Search: Perform a molecular mechanics scan to identify the lowest energy conformer. Causality: The acetyl group can rotate; its syn/anti orientation relative to the thiophene sulfur atom slightly alters the electronic shielding of C3 and C4.
Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31G(d,p) level of theory. Apply an implicit solvent model (PCM) set to chloroform to mimic experimental conditions.
Shielding Calculation: Execute the NMR GIAO calculation on the optimized geometry[6].
Data Scaling (Self-Validation): Do not simply subtract the raw isotropic shielding tensor (
) from TMS. DFT systematically overestimates shielding. Instead, convert to chemical shift () using a pre-established linear regression scaling factor specific to the B3LYP/6-31G(d,p) level of theory: . This empirical correction brings the RMSE down to 1.5 ppm[2].
Caption: Parallel workflow comparing experimental NMR acquisition and DFT-GIAO prediction.
References
National Center for Biotechnology Information. "2-Acetylthiophene | C6H6OS | CID 6920". PubChem. Available at:[Link]
The Journal of Physical Chemistry A. "Predicting 13C NMR Spectra by DFT Calculations". ACS Publications. Available at:[Link]
PMC. "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts". National Institutes of Health. Available at:[Link]
Chemical Science. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network". Royal Society of Chemistry. Available at:[Link]
Materials Chemistry C. "Selective synthesis and aggregation-induced emissions of tetracene derivatives". Zhigang Shuai Group / RSC. Available at:[Link]
Comparative Crystallographic Analysis: 1-(5-Ethynylthiophen-2-yl)ethanone Derivatives vs. Standard Thiophene Building Blocks
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. As the demand for high-performance organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) accelerates, the s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.
As the demand for high-performance organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) accelerates, the selection of precise molecular building blocks dictates the ultimate solid-state packing and charge carrier mobility of the resulting materials. This guide provides an objective, data-driven comparison of 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 658701-97-4) and its derivatives against standard, non-ethynyl thiophene alternatives.
By analyzing X-ray crystallography data and structural causality, we demonstrate why incorporating an ethynylene spacer fundamentally alters crystal packing, structural planarity, and optoelectronic performance.
Structural Causality: The Role of the Ethynyl Spacer
In conjugated donor-acceptor (D-A) architectures, the dihedral angle (
) between adjacent aromatic rings is the primary bottleneck for continuous -orbital overlap. When standard thiophene derivatives (e.g., 2-acetylthiophene or 5-bromo-2-acetylthiophene) are directly coupled to other aryl units, the steric repulsion between ortho-hydrogens forces the backbone to twist out of planarity[1].
1-(5-Ethynylthiophen-2-yl)ethanone solves this through the insertion of a rigid, cylindrical alkyne spacer. The
-hybridized carbons eliminate ortho-steric clashes, allowing the adjacent aromatic systems to adopt a highly coplanar conformation. Computational modeling and single-crystal X-ray diffraction confirm that ethynylene-linked polymers and small molecules can achieve virtually planar conformations (dihedral angles < 5°), whereas polyarylene analogues lacking the linkage exhibit highly twisted backbones (> 35°)[1]. This planarization is a prerequisite for the tight stacking required in high-mobility OTFTs[2].
Logic flow: Ethynyl spacer effects on molecular planarity and charge mobility.
Quantitative Crystallographic Comparison
The following table synthesizes typical X-ray crystallographic parameters of small molecules and polymer segments derived from 1-(5-Ethynylthiophen-2-yl)ethanone compared to direct aryl-linked alternatives.
Crystallographic Parameter
Ethynyl-Linked Derivatives (Product)
Direct Aryl-Linked Alternatives
Mechanistic Impact on Performance
Backbone Dihedral Angle ()
0° – 5°
30° – 45°
Planarity dictates the effective conjugation length and bandgap[1].
Intermolecular Distance
3.30 Å – 3.45 Å
3.50 Å – 3.70 Å
Closer stacking exponentially increases intermolecular orbital overlap[2].
Solid-State Packing Motif
Slipped co-facial (2D/3D networks)
Herringbone (often 1D)
Co-facial packing enables multidirectional 2D charge transport pathways.
Crystallinity (2D-GIXRD)
High, sharp diffraction peaks
Moderate to Low
Higher crystallinity directly correlates with increased field-effect mobility[2].
Optical Bandgap Shift
Significant red-shift (~100 nm)
Minimal shift
Lower bandgap enhances photon harvesting in OPV active layers[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis, crystal growth, and X-ray diffraction analysis of derivatives synthesized from 1-(5-Ethynylthiophen-2-yl)ethanone.
Protocol A: Synthesis via Sonogashira Cross-Coupling
The terminal alkyne of 1-(5-Ethynylthiophen-2-yl)ethanone makes it an ideal candidate for Sonogashira coupling to construct extended D-A molecules.
Preparation: In an inert glovebox, charge a Schlenk flask with 1-(5-Ethynylthiophen-2-yl)ethanone (1.0 equiv), the target aryl bromide (1.0 equiv),
(5 mol%), and (2 mol%).
Solvent Addition: Add degassed anhydrous toluene and diisopropylamine (
Reaction: Stir the mixture at 90 °C for 16 hours. The progression can be monitored by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via FTIR.
Purification: Filter through a Celite pad, concentrate the filtrate, and purify via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the extended conjugated product.
Obtaining high-quality X-ray data requires defect-free single crystals.
Vapor Diffusion Method: Dissolve 5-10 mg of the purified derivative in a minimum volume of a "good" solvent (e.g., dichloromethane). Place this in an inner vial.
Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing a "poor" solvent (e.g., hexane or methanol). Seal the outer vial tightly. Allow vapor diffusion to occur undisturbed at 25 °C for 3–7 days.
Data Collection: Select a suitable single crystal under a polarized microscope. Mount it on a diffractometer equipped with a hybrid photon-counting detector using
Refinement: Reduce the data and apply a multi-scan absorption correction. Solve the structure using direct methods and refine anisotropic displacement parameters for all non-hydrogen atoms to accurately determine the dihedral angles and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
distances.
Step-by-step experimental workflow for synthesizing and crystallizing derivatives.
Conclusion & Selection Guide
When designing novel organic semiconductors, the choice between an ethynyl-linked building block and a direct aryl-linked block is a choice between structural precision and synthetic simplicity.
Choose 1-(5-Ethynylthiophen-2-yl)ethanone when:
Your application (e.g., OTFTs, non-fullerene acceptors) strictly requires a highly planar molecular backbone to maximize charge carrier mobility.
You need to induce a significant red-shift in the absorption spectrum without increasing the steric bulk of the molecule.
You require a bifunctional synthon: the ethynyl group for cross-coupling and the acetyl group for subsequent Knoevenagel condensations to form electron-deficient acceptor units.
Choose Standard Thiophene Alternatives when:
You are synthesizing amorphous materials where high crystallinity is detrimental (e.g., certain OLED transport layers).
The synthetic route cannot tolerate alkyne-sensitive conditions.
By leveraging the unique crystallographic properties of the ethynylene spacer, researchers can rationally design materials that overcome the inherent steric limitations of traditional polyarylenes.
References
1.[2] A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units - PMC. National Institutes of Health (NIH). URL:
2.[1] Ethynylene-Linked Donor-Acceptor Alternating Copolymers | Request PDF. ResearchGate. URL:
3.[4] Regioselective functionalisation of dibenzothiophenes through gold-catalysed intermolecular alkyne oxyarylation. Organic & Biomolecular Chemistry (RSC Publishing). URL: _
4.[3] NHC-Based PCP and PC Manganese (I) Complexes for Catalysis. reposiTUm (TU Wien). URL:
Purity Analysis of 1-(5-Ethynylthiophen-2-yl)ethanone: A Comparative Analytical Guide
Executive Summary 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: N/A for specific isomer, generic structure class) represents a critical building block in the synthesis of optoelectronic materials and pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(5-Ethynylthiophen-2-yl)ethanone (CAS: N/A for specific isomer, generic structure class) represents a critical building block in the synthesis of optoelectronic materials and pharmaceutical intermediates. Its dual functionality—a reactive terminal alkyne and an electron-withdrawing acetyl group—presents a unique analytical paradox.
While High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for bulk purity quantification due to its non-destructive nature, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying synthetic byproducts, particularly halothiophenes and homocoupling defects (Glaser products).
The Verdict: This guide recommends a hybrid approach . Use GC-MS for initial process optimization and impurity profiling (identifying what is there), and HPLC-UV for routine batch release (quantifying how much is there).
Compound Profile & Analytical Challenges
The molecule consists of a thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with an ethynyl group.
Feature
Analytical Implication
Terminal Alkyne (-C≡CH)
Thermal Instability: High injector temperatures (>250°C) can induce radical polymerization or "Glaser-type" homocoupling inside the GC liner, leading to false impurity peaks.
Acetyl Group (-COCH₃)
Polarity: Increases interaction with stationary phases, requiring polar-deactivated liners to prevent tailing.
Unlike simple aromatics, ethynyl-thiophenes are prone to on-column degradation. A standard "generic" GC method (e.g., Inlet at 280°C) will likely show a ghost peak at approximately 2x the retention time of the main peak—this is often an artifact generated during analysis, not a real impurity.
Comparative Analysis: GC-MS vs. Alternatives
The following table objectively compares the three primary analytical techniques for this compound.
Feature
GC-MS (Recommended for ID)
HPLC-UV (Recommended for QC)
1H-NMR (Quick Check)
Primary Utility
Impurity Identification (Structure Elucidation)
Purity Quantification (Area %)
Structural Confirmation & Residual Solvent
Sensitivity
High (ppb range in SIM mode)
Moderate to High (ppm range)
Low (~0.1-1% LOD)
Thermal Stress
High (Risk of alkyne polymerization)
None (Ambient temperature)
None
Impurity Scope
Volatiles, Halides, Dimers
Non-volatiles, Salts, Polar degradants
Major isomers, Solvents
Resolution ()
Superior for structural isomers
Good (requires method dev)
Poor for trace impurities
Experimental Protocol: Optimized GC-MS Method
To successfully analyze 1-(5-Ethynylthiophen-2-yl)ethanone without inducing thermal degradation, you must lower the thermal budget of the sample introduction.
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).
Why: The "Ultra Inert" (UI) phase is critical to prevent adsorption of the acetyl group.
Critical Parameters (The "Senior Scientist" Tweak)
Inlet Temperature:200°C (Standard is often 250-280°C).
Reasoning: 200°C is sufficient to volatilize the compound (BP est. ~230°C, but flash vaporization occurs lower) while minimizing thermal homocoupling of the alkyne.
Injection Mode: Split (20:1 to 50:1).
Reasoning: High split flow sweeps the sample quickly out of the hot liner, reducing residence time and degradation risk.
Liner: Ultra Inert Split Liner with glass wool (deactivated).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Ethynylthiophen-2-yl)ethanone
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-(5-ethynylthiophen-2-yl)ethanone, a molecule of interes...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-(5-ethynylthiophen-2-yl)ethanone, a molecule of interest due to its thiophene core—a prominent scaffold in many biologically active compounds—requires meticulous handling protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Deconstructing the Molecule
Understanding the appropriate Personal Protective Equipment (PPE) begins with a thorough hazard analysis of the molecule's structure. While a comprehensive toxicological profile for this specific compound is not widely documented, we can infer its potential hazards by examining its constituent functional groups: the thiophene ring, the ketone group, and the ethynyl group.
Thiophene Moiety : Thiophene and its derivatives can be absorbed through the skin and may cause irritation.[2] Safe work practices dictate minimizing all personal contact, including inhalation and skin exposure.[2][3]
Ketone Functionality : The ketone group, similar to that in acetone, suggests the compound may act as an irritant.[4][5] Prolonged or repeated exposure to related ketones can lead to skin dermatitis and irritation of the eyes and respiratory system.[4]
Ethynyl Group : While the terminal alkyne is a key functional group for synthesis, it does not inherently pose a hazard in this context but contributes to the molecule's overall reactivity.
Based on analogous compounds such as 1-(5-phenylthiophen-2-yl)ethanone, we can anticipate the following hazards, which are codified by standard GHS Hazard Statements:
H302 : Harmful if swallowed.
H315 : Causes skin irritation.
H319 : Causes serious eye irritation.
H335 : May cause respiratory irritation.
These potential hazards form the basis for the stringent PPE and handling protocols that follow.
The Core Ensemble: Required Personal Protective Equipment
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for various laboratory operations involving 1-(5-ethynylthiophen-2-yl)ethanone.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Handling/Weighing Solid
Safety glasses with side shields and face shield
Nitrile or Butyl rubber gloves (double-gloving recommended)
Fully-buttoned laboratory coat
NIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure
Preparing Solutions
Chemical splash goggles and face shield
Nitrile or Butyl rubber gloves (double-gloving recommended)
Chemical-resistant apron over a laboratory coat
Not required if performed in a certified chemical fume hood
Running Reactions/Transfers
Chemical splash goggles and face shield
Nitrile or Butyl rubber gloves
Chemical-resistant apron over a laboratory coat
Not required if performed in a certified chemical fume hood
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty Nitrile or Butyl rubber gloves
Chemical-resistant suit or apron over a laboratory coat
NIOSH-approved respirator with organic vapor cartridges
Eye and Face Protection
Given the risk of serious eye irritation (H319), robust eye protection is non-negotiable.
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
Best Practice : For any task involving liquids or the potential for splashes, chemical splash goggles are mandatory.[6] When handling larger quantities or weighing the solid outside of a containment hood, a full face shield should be worn over safety glasses or goggles to protect against particle inhalation and facial exposure.[5][7]
Skin and Body Protection
The potential for skin irritation (H315) and the ability of thiophene compounds to be absorbed dermally necessitate careful selection of gloves and lab attire.[2]
Gloves : Not all gloves are created equal. For ketones and aromatic compounds, butyl rubber gloves often provide superior protection.[6][7] Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility data. Always double-glove to provide a buffer in case of a breach in the outer glove. Inspect gloves for any signs of degradation or puncture before use.[8]
Laboratory Coat : A clean, fully-buttoned, long-sleeved laboratory coat is the minimum requirement.
Apron : A chemical-resistant apron should be worn over the lab coat during solution preparation and transfers to provide an additional barrier against spills.[5]
Respiratory Protection
Because this compound may cause respiratory irritation (H335), all handling of the solid material should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[9][10] If such engineering controls are not available, a NIOSH-approved respirator is required.
Operational Plans: From Preparation to Disposal
The following diagram and protocols outline a self-validating workflow for safely handling 1-(5-ethynylthiophen-2-yl)ethanone.
Caption: Workflow for Safely Handling 1-(5-Ethynylthiophen-2-yl)ethanone.
Protocol 1: Handling the Solid Compound (e.g., Weighing)
Preparation : Confirm the chemical fume hood or ventilated enclosure is operational. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood.
Don PPE : Put on a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile or butyl rubber gloves.
Handling : Carefully open the primary container inside the hood. Use a clean spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid creating dust.[10] Keep the container closed when not in use.[2]
Cleanup : Once the desired amount is weighed, securely close the primary container. Wipe down the spatula and any affected surfaces within the hood with an appropriate solvent-soaked cloth.
Disposal : Dispose of the weigh paper and cleaning cloth in a designated solid hazardous waste container.
Protocol 2: Emergency Procedures for Spills and Exposure
Immediate and correct response to an exposure or spill is critical.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.
Skin Contact : Remove all contaminated clothing immediately.[11] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][9] Seek medical attention if irritation develops or persists.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[9] Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Minor Spill (in a fume hood) : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
Major Spill : Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without proper training and equipment.[3]
Disposal Plan
Proper segregation and disposal of waste are the final steps in safe chemical handling.
Contaminated PPE : All disposable PPE (gloves, bench paper, etc.) that has come into contact with 1-(5-ethynylthiophen-2-yl)ethanone must be disposed of in a designated hazardous waste container. Do not discard in regular trash.
Chemical Waste : Unused solid material and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[12] Do not pour chemical waste down the drain.[11]
By adhering to these rigorous protocols, you build a deep, intrinsic culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.
References
Acetone Safety Precautions. (2022, January 18). Creative Safety Supply. [Link]
Acetone Hazards and Safety Detail Guide. (2024, August 28). CloudSDS. [Link]
NIOSH Pocket Guide to Chemical Hazards - Acetone. Centers for Disease Control and Prevention. [Link]
Safety Data Sheet - 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. (2024, March 19). Angene Chemical. [Link]
Hazardous Substance Fact Sheet: Thiophene. (2010, January). New Jersey Department of Health. [Link]
Safely Handle and Store Acetone: Expert Tips. (2024, March 28). Purosolv. [Link]